molecular formula C42H18N2O6 B15555084 Vat Brown 1 CAS No. 241813-60-5

Vat Brown 1

Cat. No.: B15555084
CAS No.: 241813-60-5
M. Wt: 646.6 g/mol
InChI Key: DCYIADGZPJOOFN-UHFFFAOYSA-N
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Description

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6(15),8,10,12,18,21,23,25,28,31(44),32(41),34,36,38,42-octadecaene-7,14,20,27,33,40-hexone
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InChI

InChI=1S/C42H18N2O6/c45-37-17-7-1-3-9-19(17)39(47)29-25(37)15-13-23-27-28-24-14-16-26-30(40(48)20-10-4-2-8-18(20)38(26)46)34(24)44-36(28)32-31(35(27)43-33(23)29)41(49)21-11-5-6-12-22(21)42(32)50/h1-16,43-44H
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InChI Key

DCYIADGZPJOOFN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C42H18N2O6
Record name VAT BROWN 1
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DSSTOX Substance ID

DTXSID7026283
Record name Vat brown 1
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Molecular Weight

646.6 g/mol
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Physical Description

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)
Record name VAT BROWN 1
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

2475-33-4, 104491-90-9, 241813-60-5, 37400-11-6, 39456-84-3
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Record name 16,23-Dihydronaphth[2′,3′:6,7]indolo[2,3-c]dinaphtho[2,3-a:2′,3′-i]carbazole-5,10,15,17,22,24-hexone
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Melting Point

greater than 572 °F (NTP, 1992)
Record name VAT BROWN 1
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Foundational & Exploratory

An In-Depth Technical Guide to Vat Brown 1 (C.I. 70800)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and key properties of Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye.

Chemical Structure and Properties

This compound is a complex anthraquinone (B42736) dye characterized by its carbazole (B46965) structure. Its chemical formula is C42H18N2O6, with a molecular weight of 646.60 g/mol .[1] It typically presents as a dark brown powder.[2][3][4]

Quantitative Data Summary
PropertyValueReference
C.I. NameThis compound[1]
C.I. Number70800[1]
CAS Number2475-33-4[1][5]
Molecular FormulaC42H18N2O6[1]
Molecular Weight646.60 g/mol [1]
AppearanceDark brown powder[2][3][4]
SolubilityInsoluble in water and cold xylene; slightly soluble in hot tetralin and hot xylene.[2][3][4]
Light Fastness (Xenon)Good to Excellent[3]
Washing FastnessExcellent[3]
Perspiration FastnessExcellent[3]
Rubbing FastnessGood[3]
Ironing FastnessGood[3]
Bleach ResistanceGood[3]
Mercerizing ResistanceGood[3]
UV-Vis AbsorptionThe UV-Vis absorption spectrum shows a broad absorption band in the visible region, characteristic of its brown color.

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the condensation of two key intermediates: 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone. The overall yield of this seven-step process is noted to be low.

The synthesis of the intermediates is as follows:

These two intermediates are then condensed to form the final this compound molecule.

Synthesis_Pathway cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis 1,5-Diaminoanthraquinone 1,5-Diaminoanthraquinone Acylation Acylation 1,5-Diaminoanthraquinone->Acylation Hydrolysis Hydrolysis Acylation->Hydrolysis 1-amino-5-benzamidoanthraquinone 1-amino-5-benzamidoanthraquinone Hydrolysis->1-amino-5-benzamidoanthraquinone Condensation Condensation 1-amino-5-benzamidoanthraquinone->Condensation 1-Aminoanthraquinone 1-Aminoanthraquinone Acylation_2 Acylation 1-Aminoanthraquinone->Acylation_2 Bromination Bromination Acylation_2->Bromination 1-benzoylamino-4-bromoanthraquinone 1-benzoylamino-4-bromoanthraquinone Bromination->1-benzoylamino-4-bromoanthraquinone 1-benzoylamino-4-bromoanthraquinone->Condensation Vat_Brown_1 This compound Condensation->Vat_Brown_1

Synthesis Pathway of this compound

Experimental Protocols

The following are generalized experimental protocols for the key synthesis steps based on available literature.

Synthesis of 1-benzoylamino-4-bromoanthraquinone
  • Acylation of 1-aminoanthraquinone: 1-aminoanthraquinone is reacted with benzoyl chloride in a high-boiling solvent such as nitrobenzene. The reaction mixture is heated under vacuum to drive the acylation.

  • Bromination: The resulting 1-benzoylaminoanthraquinone is then brominated using elemental bromine in the presence of an oxidizing agent. The reaction is typically carried out at a controlled temperature to yield 1-benzoylamino-4-bromoanthraquinone.

Synthesis of 1-amino-5-benzamidoanthraquinone
  • Acylation of 1,5-diaminoanthraquinone: 1,5-diaminoanthraquinone is partially acylated with benzoyl chloride. This reaction yields a mixture of mono- and di-acylated products.

  • Acidic Hydrolysis: The mixture is then subjected to acidic hydrolysis to selectively cleave one of the benzamido groups from the di-acylated product, increasing the yield of the desired mono-acylated 1-amino-5-benzamidoanthraquinone.

Condensation to this compound

The two intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone, are condensed in a high-boiling solvent in the presence of a catalyst, such as a copper salt, and an acid-binding agent. The reaction mixture is heated to a high temperature to facilitate the condensation and formation of the final this compound molecule.

Vat Dyeing Process (General)
  • Reduction (Vatting): The insoluble this compound powder is reduced in a heated alkaline solution containing a reducing agent, typically sodium dithionite. This converts the dye into its water-soluble leuco form.

  • Dyeing: The substrate (e.g., cotton fibers) is immersed in the leuco-dye solution and agitated to ensure even penetration and absorption of the dye.

  • Oxidation: The substrate is removed from the dye bath and exposed to air or an oxidizing agent. This oxidizes the leuco dye back to its insoluble pigment form, trapping it within the fibers.

  • Soaping: The dyed material is washed with a hot detergent solution to remove any unfixed surface dye and to stabilize the final color.

References

An In-depth Technical Guide to C.I. 70800 (Indanthrone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 70800, scientifically known as Indanthrone, is a polycyclic aromatic organic compound with the molecular formula C₂₈H₁₄N₂O₄ and CAS number 81-77-6.[1] A member of the anthraquinone (B42736) family of dyes, it is widely recognized for its exceptional stability to light and heat.[2] While its primary application lies in the pigment and textile industries as a blue vat dye, its unique electronic properties have led to investigations into its potential as an organic semiconductor and photocatalyst.[1] This guide provides a comprehensive overview of the technical data and experimental protocols related to Indanthrone, with a focus on its chemical and physical properties, synthesis, and potential areas of research interest for the scientific community.

Chemical and Physical Properties

Indanthrone is a dark blue solid with a metallic luster.[2] Its robust molecular structure contributes to its high thermal stability and general insolubility in water and common organic solvents.[1][2] Detailed physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of C.I. 70800 (Indanthrone)

PropertyValueReference(s)
Molecular Formula C₂₈H₁₄N₂O₄[1]
Molar Mass 442.43 g/mol [1]
CAS Number 81-77-6[2]
Appearance Dark blue solid, blue needles with metallic luster[1][2]
Melting Point 470-500 °C (decomposes)[1]
Density 1.6 g/mL[1]
Solubility Insoluble in water and alcohol. Slightly soluble in hot chloroform, o-chlorophenol, and quinoline. Soluble in concentrated sulfuric acid.[2]
UV max 278 nm[3]

Experimental Protocols

Synthesis of Indanthrone

The industrial synthesis of Indanthrone typically involves the dimerization of 2-aminoanthraquinone (B85984) in a molten alkali medium at high temperatures. The following protocol is a generalized procedure based on established methods.[1]

Materials:

Procedure:

  • A mixture of potassium hydroxide and a small amount of water is heated to create a fused alkali melt at a temperature between 220-235 °C.

  • 2-aminoanthraquinone is gradually added to the molten potassium hydroxide with constant stirring.

  • An oxidizing agent, such as potassium nitrate, can be added to the reaction mixture to facilitate the oxidative coupling. Alternatively, air can be bubbled through the mixture.

  • The reaction is allowed to proceed for several hours until the dimerization and subsequent cyclization are complete.

  • The reaction mass is then cooled and diluted with water.

  • The crude Indanthrone precipitates and is collected by filtration.

  • The collected solid is washed thoroughly with hot water to remove any remaining alkali and other impurities.

  • The product is then dried to yield crude Indanthrone.

Diagram 1: Synthesis of Indanthrone from 2-aminoanthraquinone

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-aminoanthraquinone 2-aminoanthraquinone Fusion Fusion (220-235 °C) 2-aminoanthraquinone->Fusion KOH_H2O KOH / H₂O KOH_H2O->Fusion Oxidizing_Agent Oxidizing Agent (e.g., KNO₃ or Air) Oxidative_Coupling Oxidative Coupling & Cyclization Oxidizing_Agent->Oxidative_Coupling Fusion->Oxidative_Coupling Precipitation_Filtration Precipitation & Filtration Oxidative_Coupling->Precipitation_Filtration Washing_Drying Washing & Drying Precipitation_Filtration->Washing_Drying Indanthrone Indanthrone (C.I. 70800) Washing_Drying->Indanthrone

Caption: A workflow diagram illustrating the key stages in the synthesis of Indanthrone.

Purification of Indanthrone

Crude Indanthrone can be purified by various methods, including recrystallization from high-boiling point solvents or through a process involving its leuco form. A common purification technique involves dissolving the crude product in concentrated sulfuric acid followed by precipitation.

Materials:

  • Crude Indanthrone

  • Concentrated sulfuric acid (98%)

  • Water

  • A reducing agent (e.g., sodium hydrosulfite) - for leuco-dye method

  • An alkali (e.g., sodium hydroxide) - for leuco-dye method

Procedure (Sulfuric Acid Method):

  • Crude Indanthrone is dissolved in concentrated sulfuric acid at room temperature with stirring.

  • The solution is then carefully and slowly poured into a large volume of cold water with vigorous agitation.

  • The purified Indanthrone precipitates out of the solution.

  • The precipitate is collected by filtration.

  • The solid is washed extensively with water until the filtrate is neutral to remove all traces of acid.

  • The purified Indanthrone is then dried.

Potential Research Applications

While the primary use of Indanthrone is as a pigment, its chemical structure and properties suggest potential applications in other scientific fields that may be of interest to researchers in materials science and drug development.

Organic Electronics

Indanthrone has been investigated for its properties as an organic semiconductor.[1] Its planar, polycyclic aromatic structure allows for π-π stacking in the solid state, which can facilitate charge transport. This opens up possibilities for its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.

Photocatalysis

Anthraquinone derivatives are known to be photochemically active.[4] Indanthrone has been explored as a photocatalyst, for instance, in the generation of oxygen from water using solar energy.[1] The mechanism generally involves the absorption of light to form an excited state, which can then participate in redox reactions.

Diagram 2: General Mechanism of Anthraquinone-based Photocatalysis

G AQ Anthraquinone (AQ) (Ground State) AQ_excited AQ* (Excited State) AQ->AQ_excited Light (hν) AQ_excited->AQ Relaxation Reduced_AQ AQ⁻ (Reduced Anthraquinone) AQ_excited->Reduced_AQ Electron Transfer Electron_Donor Electron Donor (e.g., H₂O, Organic Pollutant) Electron_Donor->AQ_excited e⁻ Oxidized_Donor Oxidized Donor Electron_Acceptor Electron Acceptor (e.g., O₂) Reduced_Acceptor Reduced Acceptor (e.g., O₂⁻) Reduced_AQ->AQ Electron Transfer Reduced_AQ->Electron_Acceptor e⁻

Caption: A simplified diagram of the photocatalytic cycle of an anthraquinone derivative.

Relevance to Drug Development

The anthraquinone scaffold is present in numerous biologically active compounds and approved drugs, particularly in the realm of oncology.[5][6] Drugs such as doxorubicin (B1662922) and mitoxantrone, which contain an anthraquinone core, are known to intercalate with DNA and inhibit topoisomerase II, leading to cytotoxic effects in cancer cells.[6][7]

While there is a lack of direct studies on the biological activity or cytotoxicity of Indanthrone itself, its structural similarity to these well-established anticancer agents suggests that it could be a starting point for the design and synthesis of novel therapeutic agents. Researchers could explore derivatives of Indanthrone to enhance solubility and introduce functional groups that may interact with biological targets. However, it is important to note that many anthraquinone-based drugs exhibit cardiotoxicity, which is a significant consideration in the development of new analogues.[8]

Safety and Handling

Indanthrone is considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is a fine powder, and inhalation of dust should be avoided. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Indanthrone is stable under normal conditions but may be sensitive to strong oxidizing agents.

Conclusion

C.I. 70800 (Indanthrone) is a well-characterized compound with a rich history in the dye industry. Its robust chemical nature and interesting photophysical properties make it a candidate for further investigation in materials science. For drug development professionals, while Indanthrone itself has no established biological activity, its core anthraquinone structure is a privileged scaffold in medicinal chemistry. Future research could focus on the synthesis of soluble Indanthrone derivatives and the evaluation of their biological properties, potentially leading to the discovery of novel compounds with therapeutic potential. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule.

References

Physical and chemical properties of Vat Brown 1 powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Vat Brown 1 Powder

Introduction

This compound, also known by its Colour Index name C.I. 70800, is a complex anthraquinone (B42736) dye.[1][2] It is a member of the vat dye class, which are characterized by their application method involving a reduction (vatting) step to a water-soluble leuco form, followed by oxidation back to the insoluble pigment within the substrate's fibers. This process imparts high color fastness, making it suitable for dyeing cellulosic fibers like cotton, hemp, and viscose.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder, its synthesis, application protocols, and relevant analytical methodologies, intended for researchers, scientists, and professionals in drug development and materials science.

Physical and Chemical Properties

This compound is a fine, dark brown to black crystalline powder with a slight odor.[6] Its core structure is a carbazole (B46965) derivative of anthraquinone.[7] The compound is known for its stability and insolubility in water and many common organic solvents under normal conditions.[3][5][8]

Data Presentation: Core Properties
PropertyValueSource(s)
CAS Number 2475-33-4[1][4][5][6][9]
Molecular Formula C42H18N2O6[1][3][4][5][6][8][9]
Molecular Weight 646.60 g/mol [1][3][4][6]
Appearance Fine, dark brown to black crystalline powder.[6] Red light brown shade.[3][4][3][4][6]
Solubility Insoluble in water and cold xylene.[3][4][5][8] Slightly soluble in hot tetralin and hot xylene.[3][4][5][8][3][4][5][8]
Behavior in H2SO4 Forms a greenish-gray or Copenhagen green solution in concentrated sulfuric acid, with a brown precipitate upon dilution.[2][3][4][5][8][2][3][4][5][8]
Leuco Form Color The alkaline-reduced (leuco) form is yellow-brown.[2][4] The acid-reduced form is dark olive.[2][4][2][4]

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound is a multi-step chemical synthesis that involves the condensation of two key anthraquinone intermediates.[6][7] The overall yield for this seven-step process is estimated to be around 19%, highlighting its complexity.[7]

A common synthetic pathway involves:

  • Preparation of Intermediate 1 (1-amino-5-benzamidoanthraquinone): This intermediate is prepared from 1,5-diaminoanthraquinone (B86024) through a process of acylation followed by acidic hydrolysis.[10][11]

  • Preparation of Intermediate 2 (1-benzoylamino-4-bromoanthraquinone): This is synthesized from 1-aminoanthraquinone (B167232) via acylation and subsequent bromination.[10][11]

  • Condensation: The two primary intermediates are condensed together in an organic solvent, often in the presence of a copper catalyst and an acid-binding agent.[6][7][11]

  • Carbazolation (Ring Closure): The resulting condensate undergoes a ring-closing reaction, typically carried out in pyridine (B92270) with aluminum chloride or sulfuric acid, to form the carbazole structure.[7][10][11]

  • Oxidation: An oxidation step is performed to yield the final this compound pigment.[10][11]

Synthesis_of_Vat_Brown_1 A 1,5-Diaminoanthraquinone B Acylation & Acidic Hydrolysis A->B C Intermediate 1: 1-Amino-5-benzamidoanthraquinone B->C G Condensation C->G D 1-Aminoanthraquinone E Acylation & Bromination D->E F Intermediate 2: 1-Benzoylamino-4-bromoanthraquinone E->F F->G H Ring Closure & Oxidation G->H I This compound H->I

Caption: Synthesis pathway of this compound.

Vat Dyeing Protocol

The application of this compound to textiles follows the characteristic vat dyeing process. The insoluble dye is converted into a soluble form that can penetrate the fibers, and is then reverted to its insoluble form.

  • Vatting: The insoluble this compound powder is reduced to its soluble leuco form. This is typically achieved using a reducing agent like sodium hydrosulfite in an alkaline solution (e.g., caustic soda).

  • Dyeing: The textile material is immersed in the dyebath containing the soluble leuco dye, allowing it to penetrate the fibers. For cotton products, a reduction temperature of 40-50°C for 10-15 minutes is often used.[3]

  • Oxidation: The textile is removed from the dyebath and the leuco dye is oxidized back to the insoluble parent pigment. This can be done by exposure to air or by using chemical oxidizing agents like hydrogen peroxide or sodium perborate.

  • Soaping: The dyed fabric is washed with a hot soap or detergent solution to remove any loose surface dye and to stabilize the color.

Vat_Dyeing_Workflow A This compound (Insoluble Powder) B Soluble Leuco Dye A->B 1. Vatting (Reduction in Alkali) C Fiber Penetration B->C 2. Dyeing (Immersion) D Fixed this compound (Insoluble, in Fiber) C->D 3. Oxidation (Air/Chemical) E Final Dyed Fabric D->E 4. Soaping (Washing)

Caption: General workflow for applying this compound dye.

Analytical Methodologies

The characterization of this compound and its degradation products often requires sophisticated analytical techniques.

  • UV-Visible Spectroscopy (UV-Vis): This technique is used to monitor the decolorization and degradation of the dye. The absorption spectra of this compound show characteristic peaks in the visible region, which are attributed to its anthraquinone and carbonyl groups.[12][13] During degradation, a decrease in absorbance and a shift of the absorption band from the visible to the UV region indicates the breakdown of the larger dye molecules.[13]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is employed to identify functional groups and confirm the degradation of the dye's structure.[14] The disappearance or shifting of peaks corresponding to aromatic rings and carbonyl groups after treatment can confirm the breakdown of the molecule.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the dye and its by-products, making it essential for assessing purity and studying degradation kinetics.

  • Mass Spectrometry (MS): Coupled with techniques like LC, MS is used to identify the molecular weight of intermediate and final degradation products, helping to elucidate the degradation pathway.

Biodegradation Pathway

While specific signaling pathways in a drug development context are not documented for this compound, studies on its environmental fate have proposed biodegradation pathways. Research on a similar dye, Vat Brown R, suggests that microbial consortia can break it down into less toxic compounds.

The proposed pathway involves biotransformation into intermediates like 1,2-diaminoanthracene-9,10-dione and anthracene-9,10-dione, which are then mineralized into non-toxic compounds such as phthalic acid.

Biodegradation_Pathway A Vat Brown R (Complex Anthraquinone Dye) B Microbial Consortium (e.g., Pseudomonas aeruginosa) A->B Biotransformation C Intermediate: 1,2-diaminoanthracene-9,10-dione B->C D Intermediate: anthracene-9,10-dione C->D E Mineralization D->E F Non-toxic Compounds (e.g., Phthalic Acid) E->F

Caption: Proposed biodegradation pathway for Vat Brown R.

Applications and Relevance in Research

This compound is primarily used in the textile industry for dyeing cotton, hemp, silk, and viscose fibers.[3][4][5] It is valued for its good uniformity and affinity for cotton.[5] It is also used in polyester/cotton blended fabrics.[3][5]

For researchers, this compound serves as a model compound for studying:

  • Complex Organic Synthesis: Its intricate manufacturing process is a case study in industrial organic chemistry.[7]

  • Environmental Science: Its persistence and the methods for its degradation (both electrochemical and biological) are areas of active research.[12][14]

  • Analytical Chemistry: The identification and quantification of such complex molecules in various matrices pose analytical challenges.[16]

While not a pharmaceutical agent, its classification as a fluorescent dye suggests potential applications in labeling and chemical stain analysis.[17] The broader field of vat photopolymerization is also being explored for advanced drug delivery and the fabrication of medical devices, although this is not a direct application of this compound itself.[18][19][20]

References

Spectroscopic Characterization of C.I. Vat Brown 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of C.I. Vat Brown 1 (CAS No. 2475-33-4), an anthraquinone-based vat dye. The following sections detail the available spectroscopic data, experimental protocols for obtaining this data, and logical workflows for the characterization process.

Introduction

Spectroscopic Data

The following tables summarize the available quantitative data for the spectroscopic analysis of C.I. This compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of C.I. This compound reveals key functional groups present in its structure. The data presented is based on spectra obtained from solid samples.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H stretching vibrations of the secondary amine groups.
~1670StrongC=O stretching vibrations of the quinone carbonyl groups.
~1580MediumC=C stretching vibrations of the aromatic rings.
~1250MediumC-N stretching vibrations.
Below 1000MultipleC-H bending vibrations and other fingerprint region absorptions.

Data interpreted from graphical representations in scientific literature.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of C.I. This compound is characterized by a prominent absorption band in the visible region, which is responsible for its brown color. The position of the maximum absorption (λ_max) can be influenced by the solvent and the pH of the solution.

Wavelength (λ_max)Solvent/ConditionsReference
~450-550 nmAqueous solution[5][6]

Note: The λ_max is presented as a range due to the broad nature of the absorption band and variations in experimental conditions reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of C.I. This compound.

m/z ValueInterpretationReference
646Molecular ion peak [M]⁺[7][8]

The mass spectrum of the parent dye primarily shows the molecular ion peak, confirming its molecular weight.[7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on methods described for the analysis of C.I. This compound and other similar dyes.

FT-IR Spectroscopy

Objective: To identify the functional groups present in C.I. This compound.

Methodology:

  • Sample Preparation: A small amount of the solid C.I. This compound dye is finely ground. The ground sample is then intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups of the dye molecule.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_max) of C.I. This compound in solution.

Methodology:

  • Solvent Selection: A suitable solvent in which the dye is soluble is chosen (e.g., an aqueous solution).

  • Solution Preparation: A dilute stock solution of C.I. This compound is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent.

  • Serial Dilutions: A series of standard solutions of known concentrations are prepared from the stock solution.

  • Data Acquisition: The UV-Vis spectrophotometer is calibrated using the pure solvent as a blank. The absorbance of each standard solution is then measured over the UV-Vis range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the resulting spectra.

Mass Spectrometry

Objective: To confirm the molecular weight of C.I. This compound.

Methodology:

  • Sample Preparation: A dilute solution of C.I. This compound is prepared in a suitable volatile solvent.

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured by the detector.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the dye.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of C.I. This compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample C.I. This compound Solid_Sample Solid Sample Sample->Solid_Sample Solution_Sample Solution Sample Sample->Solution_Sample FTIR FT-IR Spectroscopy Solid_Sample->FTIR KBr Pellet UV_Vis UV-Vis Spectroscopy Solution_Sample->UV_Vis MS Mass Spectrometry Solution_Sample->MS Functional_Groups Functional Group Identification FTIR->Functional_Groups Lambda_Max λ_max Determination UV_Vis->Lambda_Max Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight

Caption: Experimental workflow for the spectroscopic characterization of C.I. This compound.

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques Dye C.I. This compound Molecule FTIR FT-IR (Vibrational Transitions) Dye->FTIR Provides information on Functional Groups UV_Vis UV-Vis (Electronic Transitions) Dye->UV_Vis Provides information on Chromophore System MS Mass Spectrometry (Ionization & Fragmentation) Dye->MS Provides information on Molecular Weight

Caption: Logical relationship between C.I. This compound and the information obtained from different spectroscopic techniques.

References

Vat Brown 1 manufacturing process and intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known by its Colour Index designation C.I. 70800, is a complex anthraquinone-based vat dye. Its intricate molecular structure and the multi-step synthesis process make it a subject of interest for organic chemists and researchers in the field of dye chemistry. This technical guide provides a detailed overview of the manufacturing process of this compound, including the synthesis of its key intermediates and the subsequent condensation and cyclization reactions.

Manufacturing Process Overview

The synthesis of this compound is a multi-stage process that begins with the preparation of two primary intermediates: 1,4-diaminoanthraquinone (B121737) and a 1-haloanthraquinone, typically 1-chloroanthraquinone (B52148) or 1-bromoanthraquinone. These intermediates are then coupled through a condensation reaction to form a trianthrimide, which is subsequently cyclized to yield the final this compound molecule.

Synthesis of Intermediates

1,4-Diaminoanthraquinone

The synthesis of 1,4-diaminoanthraquinone often starts from 1,4-dihydroxyanthraquinone (quinizarin). A common method involves the reaction of quinizarin (B34044) with ammonia (B1221849) in the presence of a reducing agent.

Experimental Protocol for the Synthesis of 1,4-Diaminoanthraquinone Leuco Body:

  • In a reaction vessel, 1,4-dihydroxyanthraquinone is mixed with hydrazine (B178648) hydrate (B1144303) and a polar organic solvent such as ethylene (B1197577) glycol methyl ether, ethylene glycol ethyl ether, DMF, sulfolane, or DMSO.

  • The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone is maintained between 0.5:1 and 1.2:1.

  • The mass ratio of the organic solvent to 1,4-dihydroxyanthraquinone is between 2:1 and 5:1.

  • The mixture is subjected to an ammonia atmosphere at a pressure of 0.2-0.5 MPa and a temperature of 50-100°C for 3-4 hours.

  • After the reaction, the excess ammonia is discharged, and the reaction mixture is cooled to 0-20°C to induce crystallization.

  • The precipitated 1,4-diaminoanthraquinone leuco body is collected by filtration and dried. The mother liquor can be recycled for subsequent batches.

1-Haloanthraquinone (1-Chloroanthraquinone or 1-Bromoanthraquinone)

1-Chloroanthraquinone can be synthesized from 1-aminoanthraquinone (B167232) via diazotization followed by a Sandmeyer-type reaction. Alternatively, a method starting from 1-aminoanthraquinone involves acylation and subsequent bromination, which is often detailed in patents for the closely related Vat Brown R.[1][2]

Experimental Protocol for the Synthesis of 1-Benzoylamino-4-bromoanthraquinone:

  • 50-80 parts of 1-aminoanthraquinone are added to 400-600 parts of nitrobenzene (B124822) and heated to 130°C under vacuum to remove any water.[1]

  • At 125-150°C, 30-60 parts of benzoyl chloride are added dropwise over 45-75 minutes.[1]

  • The acylation reaction is allowed to proceed for 3-5 hours at 130-160°C.[1]

  • The mixture is then cooled to below 45°C, and 280 parts of water and a solution of 50-60 parts of sodium chlorate (B79027) are added.[1]

  • 40-70 parts of bromine are then introduced, and the temperature is raised to 58°C and maintained between 58-76°C for 15 hours to complete the bromination.[1]

  • The temperature is then raised to 90-95°C to distill off and recover the bromine.[1]

  • 40-60 parts of soda ash are added to adjust the pH to 7-8, and the mixture is cooled to about 50°C.[1]

  • The product, 1-benzoylamino-4-bromoanthraquinone, is isolated by centrifugation.[1]

Condensation and Cyclization to this compound

The core of the this compound synthesis involves the condensation of the two key intermediates, followed by a ring-closing reaction to form the characteristic carbazole (B46965) structure.

Condensation Reaction

The condensation of 1,4-diaminoanthraquinone with two equivalents of a 1-haloanthraquinone (or their derivatives) is typically carried out in a high-boiling solvent in the presence of a copper catalyst and an acid scavenger. This reaction is a type of Ullmann condensation.

Experimental Protocol for Condensation:

  • The acylated and brominated intermediate (e.g., 1-benzoylamino-4-bromoanthraquinone) and the second intermediate (e.g., 1-amino-5-benzamidoanthraquinone for Vat Brown R) are condensed in an organic solvent.[2]

  • A copper powder or a copper salt is used as a catalyst in the presence of an acid-binding agent.[2]

Carbazolization (Ring-Closing) Reaction

The final step in the synthesis of this compound is the cyclization of the trianthrimide intermediate to form the carbazole rings. This is typically achieved by heating the intermediate in a high-boiling solvent with a dehydrating agent or a catalyst like aluminum chloride.

Manufacturing Method: The condensation product of 1,4-Diaminoanthraquinone and 1-Bromoanthracene-9,10-dione (in a 1:2 molar ratio) is heated in pyridine (B92270) with aluminum chloride to effect the cyclization.[3]

Process Visualization

The following diagram illustrates the key steps in the manufacturing process of this compound.

Vat_Brown_1_Synthesis cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Product Synthesis Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Ammonia Ammonia + Reducing Agent Diamino_AQ 1,4-Diaminoanthraquinone Ammonia->Diamino_AQ Amination Condensation_Intermediate Trianthrimide Intermediate Diamino_AQ->Condensation_Intermediate Condensation (Copper Catalyst) Amino_AQ 1-Aminoanthraquinone Acylation Acylation (Benzoyl Chloride) Bromination Bromination (Bromine) Halo_AQ 1-Benzoylamino-4- bromoanthraquinone Bromination->Halo_AQ Halogenation Halo_AQ->Condensation_Intermediate Vat_Brown_1 This compound (C.I. 70800) Condensation_Intermediate->Vat_Brown_1 Carbazolization (Pyridine, AlCl3)

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

StepReactantsReagents/CatalystsSolventTemperature (°C)Duration (h)
Intermediate 1: 1,4-Diaminoanthraquinone Leuco Body 1,4-DihydroxyanthraquinoneHydrazine hydrate, AmmoniaPolar organic solvent50-1003-4
Intermediate 2: 1-Benzoylamino-4-bromoanthraquinone 1-AminoanthraquinoneBenzoyl chloride, Bromine, Sodium chlorate, Soda ashNitrobenzene125-160 (acylation), 58-76 (bromination)3-5 (acylation), 15 (bromination)
Condensation 1,4-Diaminoanthraquinone, 1-Haloanthraquinone derivativeCopper powder or salt, Acid scavengerHigh-boiling organic solventElevatedVariable
Carbazolization Trianthrimide IntermediateAluminum chloridePyridineElevatedVariable

Conclusion

The manufacturing of this compound is a testament to the complexity of synthetic dye chemistry. The process relies on a series of well-controlled reactions to build the intricate polycyclic aromatic structure. While the general pathway is established, the optimization of each step, including reaction conditions, catalyst selection, and purification methods, remains a critical area for research to improve yield, purity, and environmental sustainability. This guide provides a foundational understanding of the core manufacturing process for researchers and professionals in the field.

References

Toxicological Profile of Vat Brown 1 Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for Vat Brown 1 is limited. Much of the information presented here is based on the general toxicological profile of anthraquinone (B42736) dyes and data from Material Safety Data Sheets (MSDS). Specific experimental data for this compound is scarce, largely due to its poor solubility in aqueous and organic solvents, which hinders standardized toxicological testing.

Chemical and Physical Properties

This compound, an anthraquinone-based dye, is a dark brown powder with the chemical formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol .[1][2][3][4] Its CAS number is 2475-33-4.[1][2][3] It is characterized by its insolubility in water and slight solubility in certain organic solvents at elevated temperatures.[3][5] This low solubility is a critical factor influencing its toxicological assessment, as it limits its bioavailability and the feasibility of various in vitro and in vivo studies.

Toxicological Summary

The known toxicological information for this compound is primarily derived from its Material Safety Data Sheet (MSDS) and general knowledge of the anthraquinone class of dyes. Direct, quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) are not available.

Acute Toxicity

Exposure to this compound may cause irritation to the eyes, skin, and respiratory tract.[6] Ingestion can lead to gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6] The MSDS for this compound indicates that it may be harmful if swallowed.[6]

Table 1: Summary of Acute Toxicity Data for this compound

Exposure RouteObserved EffectsData Source
Oral Harmful if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[6]MSDS
Dermal Prolonged or repeated contact may cause skin irritation.[6]MSDS
Inhalation May cause irritation of the respiratory tract.[6]MSDS
Eye Contact Dust may cause irritation and inflammation.[6]MSDS
Chronic Toxicity

No specific studies on the chronic toxicity of this compound were identified. However, the parent compound of this dye class, anthraquinone, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)".[7] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[7]

Genotoxicity and Mutagenicity

The MSDS for this compound states that mutagenicity data has been reported, but provides no further details.[6] A key study on the genotoxicity of several anthraquinone dyes in the mouse lymphoma assay reported that this compound could not be evaluated due to its insolubility in the culture medium.[1][8]

Many anthraquinone derivatives have demonstrated genotoxic potential. Some have been shown to act as intercalating agents and inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[9] This inhibition can lead to DNA strand breaks and chromosomal aberrations.

Carcinogenicity

There are no specific carcinogenicity studies on this compound. As mentioned earlier, the IARC has classified the parent compound, anthraquinone, as a possible human carcinogen (Group 2B).[7] Studies on other anthraquinone dyes have shown mixed results, with some demonstrating carcinogenic potential in animal models.[10][11]

Reproductive and Developmental Toxicity

No information specifically on the reproductive and developmental toxicity of this compound was found. However, some studies on other anthraquinone dyes have predicted a high risk for developmental and endocrine disruption.[12]

Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no available data on the ADME profile of this compound in humans or animals. Its poor solubility suggests that its absorption from the gastrointestinal tract and skin is likely to be very low.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, for context, a general protocol for an in vitro genotoxicity assay in which this compound's insolubility was a limiting factor is described below.

Mouse Lymphoma Assay (General Protocol)

The mouse lymphoma assay is a forward mutation assay that detects genetic changes affecting the thymidine (B127349) kinase (TK) gene in mouse lymphoma L5178Y cells.

  • Cell Culture: L5178Y/TK+/- cells are cultured in a suitable medium.

  • Test Compound Preparation: The test compound is dissolved in an appropriate solvent. For insoluble compounds like this compound, this step presents a significant challenge.

  • Exposure: The cells are exposed to various concentrations of the test compound for a specific duration, typically with and without a metabolic activation system (S9 mix).

  • Expression Period: After exposure, the cells are washed and cultured for a period to allow for the expression of any mutations.

  • Selection: Cells are then plated in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine) that kills cells with a functional TK enzyme. Only mutant cells lacking TK activity will survive and form colonies.

  • Colony Counting: The number of mutant colonies is counted, and the mutation frequency is calculated.

Visualizations

Logical Workflow: Challenges in Assessing this compound Toxicity

cluster_0 Toxicological Assessment Pathway for a Chemical Substance cluster_1 This compound Assessment A Initial Screening (Solubility & Stability Testing) B In Vitro Toxicity Assays (e.g., Genotoxicity, Cytotoxicity) A->B Soluble A->B Insoluble C In Vivo Toxicity Studies (Acute, Chronic, Carcinogenicity) B->C Positive or concerning results B->C Cannot be reliably tested D ADME Studies (Absorption, Distribution, Metabolism, Excretion) C->D Further investigation C->D Not feasible E Comprehensive Toxicological Profile & Risk Assessment D->E Data integration D->E Incomplete data F This compound (Poor Solubility) F->A Fails solubility criteria

Caption: Workflow illustrating the challenges in the toxicological assessment of this compound due to its poor solubility.

Potential Signaling Pathway for Anthraquinone-Induced Genotoxicity

cluster_0 Cellular Environment cluster_1 Mechanism of Genotoxicity AQ Anthraquinone Dye CellMembrane Cell Membrane AQ->CellMembrane Cellular uptake Nucleus Nucleus CellMembrane->Nucleus Intercalation DNA Intercalation Nucleus->Intercalation TopoII Topoisomerase II Inhibition Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Repair Failed DNA Repair DSB->Repair Mutation Mutations / Chromosomal Aberrations Repair->Mutation

Caption: A generalized signaling pathway for the potential genotoxicity of anthraquinone dyes via Topoisomerase II inhibition.

Conclusion

The available data on the toxicological profile of this compound is insufficient to perform a comprehensive risk assessment. The primary challenge in evaluating its toxicity is its extremely low solubility. Based on the MSDS and the toxicological data for the broader class of anthraquinone dyes, this compound should be handled with care to avoid direct contact and inhalation. It is considered a potential irritant, and its potential for mutagenicity and carcinogenicity cannot be ruled out, although it remains unproven. Further research, potentially utilizing novel methodologies to address the solubility issue, is necessary to fully elucidate the toxicological properties of this compound. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound.

References

Environmental Fate of Vat Brown 1 in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1 (C.I. 70800), a complex anthraquinone (B42736) dye, is widely utilized in the textile industry for its excellent colorfastness on cellulosic fibers such as cotton, linen, and viscose.[1][2] Its robust chemical structure, while desirable for dyeing applications, raises significant environmental concerns due to its persistence and potential for accumulation in aquatic ecosystems. This technical guide provides an in-depth analysis of the environmental fate of this compound, focusing on its behavior and transformation in aquatic systems. The document summarizes key physicochemical properties, details degradation pathways, outlines experimental protocols for its study, and presents available ecotoxicity data.

Physicochemical Properties

The environmental transport and fate of a substance are largely governed by its physicochemical properties. This compound is characterized as a dark brown powder that is insoluble in water and cold xylene, with slight solubility in hot tetralin and xylene.[1] This poor water solubility is a critical factor influencing its distribution in aquatic environments, suggesting a strong tendency to partition into sediment and suspended organic matter.

PropertyValueReferences
Molecular Formula C₄₂H₁₈N₂O₆[3]
Molecular Weight 646.60 g/mol [3]
Physical State Dark brown powder[1][4]
Water Solubility Insoluble[1][4]
Octanol-Water Partition Coefficient (log Kow) Data not available. Estimated to be high due to its nonpolar structure and low water solubility.
Soil Organic Carbon-Water Partitioning Coefficient (log Koc) Data not available. Expected to be high, indicating strong adsorption to organic matter in soil and sediment.
Bioconcentration Factor (BCF) Not expected to bioaccumulate, though no quantitative data is available.[1]

Environmental Fate and Degradation

The persistence of this compound in aquatic systems is a key concern. Its complex aromatic structure makes it resistant to natural degradation processes. However, several pathways for its transformation, both biotic and abiotic, have been investigated.

Abiotic Degradation

Hydrolysis: Due to its chemical stability and insolubility in water, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (5-9).

Photodegradation: As an anthraquinone-based dye, this compound has the potential to undergo photodegradation when exposed to sunlight. This process can be influenced by various factors such as water depth, turbidity, and the presence of other organic matter. While specific studies on the photodegradation of this compound are limited, research on similar anthraquinone dyes suggests that degradation can occur, although often at a slow rate.[5] The insoluble nature of vat dyes may limit the efficacy of photodegradation in the water column, with the process being more relevant for solubilized forms or surface films.

Electrochemical Degradation: Laboratory studies have demonstrated the effective degradation of this compound using electrochemical methods. One study reported a maximum color removal efficiency of 94.55% and a Chemical Oxygen Demand (COD) removal of 82.49% using graphite (B72142) carbon electrodes.[6] This process involves the generation of highly reactive hydroxyl radicals that can break down the complex dye molecule. Analysis using LC-MS and FTIR confirmed the destruction of the aromatic rings of the dye.[6]

Biotic Degradation

The biodegradation of vat dyes is generally a slow process due to their complex structure and low bioavailability.[3] However, certain microorganisms have shown the capability to decolorize and degrade these compounds.

Bacterial Degradation: Research on a closely related dye, Vat Brown R, has shown that Pseudomonas aeruginosa can achieve over 90% decolorization under aerobic conditions.[7] The proposed biotransformation pathway involves the initial reductive cleavage of the chromophoric bonds, followed by the breakdown of the resulting intermediates, such as 1,2-diaminoanthracene-9,10-dione and anthracene-9,10-dione, which are eventually mineralized to less toxic compounds like phthalic acid.[7]

A molecular docking study also suggested the potential for enzymes from Escherichia coli, such as aryl sulfotransferase and azo-reductase, to degrade this compound.[8]

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental fate of chemicals like this compound. The following sections outline key experimental protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Biodegradation Assessment

Methodology: A ready biodegradability test, such as the OECD 301F (Manometric Respirometry Test), can be adapted to assess the mineralization of this compound.

  • Test System: A defined aqueous medium containing a known concentration of the test substance and a microbial inoculum (e.g., activated sludge).

  • Procedure: The consumption of oxygen is measured over a 28-day period.

  • Analysis: The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD).

  • Analytical Monitoring: Due to the insolubility of this compound, analysis of the parent compound and potential degradation products in both the aqueous phase and sludge is necessary using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Electrochemical Degradation

Methodology: Based on the study by Kariyajjanavar et al. (2025), a batch electrochemical reactor can be used.[6]

  • Electrochemical Cell: A divided or undivided cell with graphite carbon electrodes (anode and cathode).

  • Electrolyte: A solution of the dye in deionized water with a supporting electrolyte (e.g., NaCl) to increase conductivity.

  • Operating Conditions: The experiment is run at a constant current density (e.g., 170 A m⁻²) for a specified duration (e.g., 240 minutes).

  • Analysis: Samples are withdrawn at regular intervals and analyzed for color removal (UV-Vis spectrophotometry at the dye's λmax), COD, and the formation of intermediates (LC-MS, FTIR).

Aquatic Toxicity Testing

Methodology: Acute and chronic toxicity tests should be conducted following OECD guidelines to determine the potential harm of this compound to aquatic organisms.

  • Acute Toxicity:

    • Fish: OECD Guideline 203 (Fish, Acute Toxicity Test) using species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) to determine the 96-hour LC50.[9]

    • Invertebrates: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) to determine the 48-hour EC50 for Daphnia magna.[9]

    • Algae: OECD Guideline 201 (Alga, Growth Inhibition Test) to determine the 72-hour EC50 for green algae like Raphidocelis subcapcapitata.[2]

  • Chronic Toxicity:

    • OECD Guideline 210 (Fish, Early-life Stage Toxicity Test) or OECD Guideline 211 (Daphnia magna Reproduction Test) can be used to assess long-term effects on survival, growth, and reproduction.

Mandatory Visualizations

experimental_workflow cluster_physicochemical Physicochemical Characterization cluster_degradation Degradation Studies cluster_ecotoxicity Ecotoxicity Assessment cluster_analysis Analytical Chemistry p1 Water Solubility (OECD 105) d1 Biodegradation (OECD 301F) p1->d1 p2 log Kow (OECD 107/117) e1 Acute Toxicity (Fish, Daphnia, Algae) p2->e1 p3 log Koc (OECD 121) p3->d1 a1 HPLC-MS/MS d1->a1 d2 Photodegradation (OECD 316) d2->a1 d3 Electrochemical Degradation a2 UV-Vis Spectroscopy d3->a2 a3 FTIR Spectroscopy d3->a3 e2 Chronic Toxicity (Fish, Daphnia) e1->e2

Figure 1: Experimental workflow for assessing the environmental fate of this compound.

degradation_pathway cluster_biotic Biotic Degradation (e.g., Pseudomonas aeruginosa) cluster_abiotic Abiotic Degradation (e.g., Electrochemical) vb1 This compound (Complex Anthraquinone Structure) b_int1 Reductive Cleavage of Chromophore vb1->b_int1 Biotransformation a_int2 Oxidative Cleavage of Aromatic Rings vb1->a_int2 Oxidation b_int2 Aromatic Intermediates (e.g., diaminoanthracene-dione) b_int1->b_int2 b_end Mineralization (CO2, H2O, Biomass) b_int2->b_end a_int1 Generation of Hydroxyl Radicals (•OH) a_int1->a_int2 a_end Smaller Organic Fragments

Figure 2: Conceptual degradation pathways for this compound in aquatic systems.

Conclusion

This compound is a persistent organic pollutant that, due to its insolubility, is likely to accumulate in sediments in aquatic environments. While resistant to natural degradation, studies indicate that both biotic and abiotic methods, such as microbial degradation by specific bacterial strains and electrochemical oxidation, can lead to its transformation and mineralization. A significant data gap exists for key physicochemical properties like Kow, Koc, and BCF, as well as for specific aquatic toxicity endpoints (LC50/EC50). Further research following standardized protocols is essential to fully characterize the environmental risks posed by this compound and to develop effective remediation strategies. This guide serves as a foundational resource for researchers and professionals engaged in the environmental assessment and management of this and similar dye molecules.

References

Methodological & Application

Application Note: Quantitative Analysis of Vat Brown 1 by UV-vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-VB1-UVVIS-001

Abstract

This application note details a robust method for the quantitative analysis of C.I. Vat Brown 1 solutions using UV-vis spectroscopy. This compound, an anthraquinonoid vat dye, is insoluble in water and most common solvents in its oxidized pigment form[1][2][3]. To enable spectrophotometric analysis, the dye is converted to its water-soluble leuco form through alkaline reduction. This protocol provides a step-by-step guide for sample preparation, instrument setup, and data analysis, making it suitable for quality control, formulation development, and research applications.

Introduction

This compound (C.I. 70800; CAS No. 2475-33-4) is a dark brown powder widely used for dyeing cellulosic fibers like cotton and viscose[1][2][4]. Its high fastness properties are due to its insolubility in water. For analytical purposes, this insolubility presents a challenge. The standard method for solubilizing vat dyes is to perform an alkaline reduction, typically using sodium dithionite (B78146) (also known as sodium hydrosulphite) and sodium hydroxide, which converts the insoluble keto form of the dye into its soluble sodium salt, known as the leuco-vat dye[5][6]. This reduced form has a distinct color and a characteristic absorption spectrum in the visible range.

UV-visible spectroscopy is a powerful, non-destructive, and widely used technique for the quantitative analysis of colored compounds in solution[7][8]. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of the soluble yellow-brown leuco form of this compound, its concentration in solution can be accurately determined[4][9].

Experimental Protocol

2.1 Materials and Reagents

  • This compound: Analytical standard or high-purity powder (C.I. 70800)

  • Sodium Hydroxide (NaOH): ACS grade or higher

  • Sodium Dithionite (Na₂S₂O₄): ACS grade or higher (Note: Must be fresh as it degrades with moisture and air)

  • Solvent: Deionized (DI) water, Type II or better

  • Gases: Nitrogen gas (optional, for deoxygenating solutions to improve leuco form stability)

2.2 Equipment

  • UV-vis Spectrophotometer (double-beam preferred)

  • Matched 1 cm pathlength quartz or polystyrene cuvettes

  • Analytical balance (4-decimal place)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Class A volumetric pipettes

  • Water bath or heating block capable of maintaining 50-60°C

  • Magnetic stirrer and stir bars

2.3 Reagent Preparation

  • 5 M Sodium Hydroxide Solution: Carefully dissolve 20.0 g of NaOH pellets in approximately 80 mL of DI water in a beaker placed in an ice bath. Once cool, transfer to a 100 mL volumetric flask and dilute to the mark with DI water.

  • 0.5 M Sodium Dithionite Solution: Prepare this solution immediately before use. Weigh 1.74 g of Na₂S₂O₄ and dissolve in 20 mL of cold, deoxygenated DI water. (To deoxygenate, bubble N₂ through the water for 15-20 minutes).

2.4 Preparation of Leuco-Vat Brown 1 Stock Solution (100 mg/L)

  • Accurately weigh 10.0 mg of this compound powder into a 100 mL volumetric flask.

  • Add approximately 50 mL of DI water and 2.0 mL of 5 M NaOH solution.

  • Gently heat the suspension to 50-60°C in a water bath while stirring for 10-15 minutes to ensure thorough wetting of the dye particles[2].

  • While maintaining the temperature and stirring, add the freshly prepared 0.5 M Sodium Dithionite solution dropwise until the solution color changes from a dark brown suspension to a clear, yellow-brown solution. This indicates the complete reduction to the soluble leuco form[4][9]. Typically, 1-2 mL is sufficient.

  • Allow the solution to cool to room temperature.

  • Dilute to the 100 mL mark with DI water and mix thoroughly. This is the 100 mg/L stock solution.

2.5 Preparation of Calibration Standards Prepare a series of calibration standards by diluting the 100 mg/L leuco-vat stock solution in 25 mL volumetric flasks. Each standard must be prepared in the same alkaline-reducing matrix to ensure stability.

  • To five separate 25 mL volumetric flasks, add 0.5 mL of 5 M NaOH and 0.2 mL of 0.5 M Na₂S₂O₄ solution.

  • Pipette the required volume of the 100 mg/L stock solution (e.g., 0.5, 1.25, 2.5, 3.75, 5.0 mL) into each flask.

  • Dilute to the mark with DI water and mix well. This creates standards with concentrations of 2, 5, 10, 15, and 20 mg/L.

2.6 Spectrophotometric Measurement

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength scan range from 350 nm to 700 nm.

  • Blank Preparation: Prepare a blank solution by adding 0.5 mL of 5 M NaOH and 0.2 mL of 0.5 M Na₂S₂O₄ solution to a 25 mL volumetric flask and diluting to the mark with DI water.

  • Measurement:

    • Fill a cuvette with the blank solution and zero the instrument.

    • Measure the absorbance spectra of each calibration standard and any unknown samples.

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum of a mid-range standard.

  • Calibration Curve: Create a plot of absorbance at λmax versus concentration (mg/L) for the prepared standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.

  • Unknown Sample Analysis: Prepare any unknown samples using the same procedure as the stock solution (Section 2.4), diluting as necessary to fall within the range of the calibration curve. Measure the absorbance at λmax and calculate the concentration using the calibration curve equation.

Data Presentation

The quantitative analysis of this compound relies on the spectral properties of its soluble leuco form. Below is a summary of its characteristics.

Compound NameC.I. NameFormSolution MediumApprox. λmax (nm)Observed Color
This compound70800OxidizedAqueous SuspensionN/A (Insoluble)Dark Brown
Leuco-Vat Brown 170801ReducedAlkaline Aqueous~445 nmYellow-Brown[4][9]

Note: The λmax is provided as a typical value. It should be determined experimentally as it can be slightly influenced by solvent and pH conditions.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Spectroscopic Analysis start Weigh this compound Powder alkaline Add DI Water & NaOH Heat to 50-60°C start->alkaline 1 reduce Add Sodium Dithionite (Reduce to Leuco Form) alkaline->reduce 2 stock Cool and Dilute to Volume (Leuco Stock Solution) reduce->stock 3 dilute Prepare Serial Dilutions (Calibration Standards) stock->dilute 4 setup Set up Spectrophotometer (Scan 350-700 nm) dilute->setup blank Measure Blank setup->blank measure Measure Absorbance of Standards & Samples blank->measure plot Plot Absorbance vs. Conc. (Calibration Curve) measure->plot calc Calculate Unknown Concentration plot->calc end Report Results calc->end

Caption: Workflow for UV-vis analysis of this compound.

Conclusion

The protocol described provides a reliable and straightforward method for the quantitative determination of this compound concentration in aqueous solutions. The critical step is the complete conversion of the insoluble dye to its soluble leuco form via alkaline reduction. This allows for the application of the Beer-Lambert law for accurate spectrophotometric analysis. The method is robust and can be readily adopted in quality control laboratories within the textile, dye manufacturing, and related industries.

References

Application Notes and Protocols for Electrochemical Degradation of Vat Brown 1 Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical degradation of wastewater containing Vat Brown 1, an anthraquinone (B42736) dye known for its persistence in the environment. The following sections detail various electrochemical advanced oxidation processes (EAOPs), including electrochemical oxidation, electrocoagulation, and the electro-Fenton process, which have proven effective in the decolorization and mineralization of such complex organic pollutants.

Introduction to Electrochemical Degradation

Electrochemical degradation methods are a promising technology for treating industrial effluents laden with recalcitrant organic compounds like this compound. These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex dye molecules into simpler, less toxic compounds, and ultimately, to CO2, water, and inorganic ions. Key advantages of electrochemical approaches include high efficiency, amenability to automation, and no need for the transport and storage of hazardous chemicals.[1][2][3]

This compound (C.I. 70800) is an anthraquinone dye with the chemical formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol . Its complex and stable aromatic structure makes it resistant to conventional wastewater treatment methods.

Comparative Data on Electrochemical Degradation of Anthraquinone Dyes

The following tables summarize the quantitative data from various studies on the electrochemical degradation of this compound and other similar anthraquinone dyes, providing a comparative look at the efficiency of different methods.

Table 1: Electrochemical Oxidation of this compound

ParameterInitial ConcentrationSupporting Electrolyte (NaCl)Current DensitypHTime (min)Color Removal Efficiency (%)COD Removal Efficiency (%)Reference
This compound50 ppm (w/v)25 g L⁻¹170 A m⁻²924094.5582.49[1]

Table 2: Comparative Efficacy of Different Electrochemical Methods on Anthraquinone Dyes

Electrochemical MethodDyeInitial ConcentrationElectrode MaterialColor Removal (%)COD Removal (%)Key ConditionsReference
ElectrocoagulationAcid Blue 255 x 10⁻⁵ MAluminum99.366.6pH 2, 100 A/m², 18 min[2][3]
ElectrocoagulationAcid Blue 2525 mg/LAluminum>90-pH 7, 60 V, 90 min, 0.5 cm electrode distance[4][5]
Electro-FentonDisperse Blue 7960 mg/LNot Specified8575pH 3, 150 mg/L H₂O₂, 20 mg/L Fe²⁺, 60 min[6][7]
Anodic OxidationNovacron Blue 4RNot SpecifiedGraphite (B72142)HighSignificantAcidic medium[8]
Anodic OxidationRemazol Brilliant Blue RNot SpecifiedBoron-Doped DiamondCompleteCompleteVarious[9]

Experimental Protocols

The following are detailed protocols for the laboratory-scale electrochemical degradation of this compound wastewater.

Protocol 1: Electrochemical Oxidation (Anodic Oxidation)

This protocol describes the direct and indirect oxidation of this compound at the anode surface.

Materials and Equipment:

  • Electrochemical Reactor: Glass beaker (500 mL)

  • Anode: Graphite plate or Boron-Doped Diamond (BDD) electrode

  • Cathode: Stainless steel or graphite plate

  • DC Power Supply: Capable of providing constant current

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • This compound solution: 50 mg/L in deionized water

  • Supporting Electrolyte: Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄)

  • pH adjustment: 0.1 M H₂SO₄ and 0.1 M NaOH

  • Analytical Instruments: UV-Vis Spectrophotometer, COD analysis kit, Total Organic Carbon (TOC) analyzer, HPLC, LC-MS.

Procedure:

  • Wastewater Preparation: Prepare a 50 mg/L solution of this compound in deionized water.

  • Electrolyte Addition: Add a supporting electrolyte, such as NaCl (e.g., 25 g/L), to the solution to increase its conductivity.[1]

  • pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 9) using 0.1 M H₂SO₄ or 0.1 M NaOH.[1]

  • Electrochemical Cell Setup:

    • Place 400 mL of the prepared wastewater into the 500 mL glass beaker.

    • Place the magnetic stir bar in the beaker and set it on the magnetic stirrer.

    • Position the anode and cathode vertically and parallel to each other in the solution.

    • Connect the electrodes to the DC power supply.

  • Electrolysis:

    • Turn on the magnetic stirrer to ensure the solution is well-mixed.

    • Apply a constant current density (e.g., 170 A/m²) to the electrodes.[1]

    • Run the electrolysis for a specified duration (e.g., 240 minutes).[1]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge or filter the samples to remove any suspended solids.

    • Analyze the samples for:

      • Color Removal: Measure the absorbance at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

      • COD and TOC: Determine the Chemical Oxygen Demand and Total Organic Carbon to assess mineralization.

      • Degradation Products: Use HPLC or LC-MS to identify intermediate degradation products.

Protocol 2: Electrocoagulation

This protocol uses sacrificial anodes (typically aluminum or iron) to produce coagulants in situ.

Materials and Equipment:

  • Electrochemical Reactor: Glass beaker (1 L)

  • Anode and Cathode: Aluminum or iron plates of the same dimensions

  • DC Power Supply

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • This compound solution: 50 mg/L

  • Analytical Instruments: As listed in Protocol 3.1.

Procedure:

  • Wastewater Preparation: Prepare a 50 mg/L solution of this compound.

  • pH Adjustment: Adjust the initial pH to the desired level (e.g., neutral pH ~7).[4][5]

  • Electrochemical Cell Setup:

    • Pour 800 mL of the wastewater into the 1 L beaker.

    • Set up the electrodes (e.g., with a 0.5 cm gap).[4][5]

    • Connect the electrodes to the DC power supply.

  • Electrocoagulation Process:

    • Begin stirring the solution.

    • Apply a constant voltage (e.g., 60 V) or current density.[4][5]

    • Run the process for the desired time (e.g., 90 minutes).[4][5]

    • Observe the formation of flocs.

  • Flocculation and Sedimentation:

    • After the electrolysis, turn off the power supply and stirrer.

    • Allow the flocs to settle for at least 30 minutes.

  • Sampling and Analysis:

    • Carefully collect the supernatant for analysis.

    • Analyze for color removal, COD, and TOC as described in Protocol 3.1.

Protocol 3: Electro-Fenton Process

This protocol combines electrochemical H₂O₂ production with a Fenton catalyst (Fe²⁺) to generate a high concentration of hydroxyl radicals.

Materials and Equipment:

  • Electrochemical Reactor: Divided or undivided cell with a gas diffusion electrode (e.g., carbon felt) as the cathode and a dimensionally stable anode (e.g., Pt or BDD).

  • DC Power Supply

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • Air or Oxygen Supply: To sparge the cathode.

  • This compound solution: 50 mg/L

  • Fenton Catalyst: Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Supporting Electrolyte: Na₂SO₄

  • pH adjustment: H₂SO₄

  • Analytical Instruments: As listed in Protocol 3.1.

Procedure:

  • Wastewater Preparation: Prepare a 50 mg/L solution of this compound containing a supporting electrolyte (e.g., 0.05 M Na₂SO₄).

  • pH Adjustment: Adjust the pH to around 3.0 using H₂SO₄, as this is the optimal pH for the Fenton reaction.[6][7]

  • Catalyst Addition: Add the iron catalyst to the solution (e.g., 20 mg/L Fe²⁺).[6][7]

  • Electrochemical Cell Setup:

    • Assemble the electro-Fenton reactor.

    • Begin sparging the cathode with air or oxygen to facilitate the in-situ generation of hydrogen peroxide.

  • Electrolysis:

    • Apply a constant current to the cell.

    • Run the electrolysis for the desired duration, taking samples at regular intervals.

  • Sampling and Analysis:

    • Before analysis, quench the reaction in the samples by adding a small amount of a radical scavenger (e.g., methanol) or by raising the pH.

    • Analyze for color removal, COD, TOC, and degradation products as described in Protocol 3.1.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Electrochemical Treatment cluster_analysis Analysis Wastewater_Prep Wastewater Preparation pH_Adjust pH Adjustment Wastewater_Prep->pH_Adjust Electrolyte_Add Electrolyte/Catalyst Addition pH_Adjust->Electrolyte_Add EC_Cell Electrochemical Cell Setup Electrolyte_Add->EC_Cell Electrolysis Apply Current/ Voltage EC_Cell->Electrolysis Sampling Sampling Electrolysis->Sampling Analysis UV-Vis, COD, TOC, HPLC, LC-MS Sampling->Analysis

Caption: General experimental workflow for electrochemical degradation.

Degradation Pathway of Anthraquinone Dyes

Degradation_Pathway Vat_Brown_1 This compound (Anthraquinone Structure) Hydroxylation Hydroxylation of Aromatic Rings Vat_Brown_1->Hydroxylation •OH Attack Ring_Opening Aromatic Ring Opening Hydroxylation->Ring_Opening Further Oxidation Intermediates Formation of Carboxylic Acids (e.g., Phthalic Acid, Oxalic Acid) Ring_Opening->Intermediates Mineralization Mineralization (CO2 + H2O + Inorganic Ions) Intermediates->Mineralization

Caption: Simplified degradation pathway of anthraquinone dyes.

Relationship of Electrochemical Methods

Methods_Relationship EAOPs Electrochemical Advanced Oxidation Processes (EAOPs) EO Electrochemical Oxidation (Anodic Oxidation) EAOPs->EO EC Electrocoagulation EAOPs->EC EF Electro-Fenton EAOPs->EF

References

Application Notes and Protocols for Bioremediation of Vat Brown 1 Effluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat dyes, including Vat Brown 1, are a class of water-insoluble dyes that are widely used in the textile industry for their excellent color fastness.[1][2] However, their complex aromatic structures make them resistant to conventional wastewater treatment methods, leading to significant environmental pollution.[2][3] Bioremediation has emerged as a cost-effective and environmentally friendly approach to degrade these recalcitrant compounds.[4][5][6][7] This document provides a detailed experimental setup and protocols for the bioremediation of textile effluent containing this compound, utilizing microorganisms capable of dye degradation. The protocols cover the isolation and acclimatization of potent microbial strains, optimization of degradation conditions, and analytical methods to monitor the bioremediation process and assess the toxicity of the treated effluent.

Data Presentation

Table 1: Optimal Conditions for Vat Dye Bioremediation by Pseudomonas aeruginosa
ParameterOptimal ValueReference
pH9.76[2][8]
Temperature34.69 °C[2][8]
Inoculum Size (% v/v)9.51[2][8]
Initial Dye Concentration100 mg/L[8]
Incubation Time18 hours[8]
Decolorization Efficiency90.34%[8]
Table 2: Analytical Techniques for Monitoring Bioremediation
Analytical MethodPurposeKey Findings/MetabolitesReference
UV-Vis SpectroscopyTo quantify the decolorization of the dye solution by measuring the absorbance at the dye's maximum wavelength (λmax).Disappearance of the characteristic absorption peak of the dye.[8][9]
Fourier-Transform Infrared Spectroscopy (FTIR)To identify changes in functional groups of the dye molecule, confirming biodegradation.Disappearance or shifting of peaks corresponding to aromatic rings and other functional groups.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)To identify the intermediate and final degradation products.Formation of smaller, less complex molecules, indicating the breakdown of the parent dye structure.[1][11]
High-Performance Liquid Chromatography (HPLC)To separate and quantify the parent dye and its degradation products.Elution of new peaks corresponding to metabolites with different retention times.[12][13]
Chemical Oxygen Demand (COD)To measure the overall reduction in organic pollutants in the effluent.Significant reduction in COD indicates mineralization of the dye.[9][10]
Toxicity Assessment (e.g., using Daphnia magna)To evaluate the ecotoxicity of the effluent before and after bioremediation.Reduction in mortality or immobilization of test organisms, indicating detoxification.[14][15]

Experimental Protocols

Enrichment and Isolation of this compound Degrading Microorganisms

Objective: To isolate microbial strains from textile effluent or dye-contaminated soil with the ability to decolorize and degrade this compound.

Materials:

  • This compound dye

  • Textile industry effluent or dye-contaminated soil samples

  • Bushnell Haas (BH) medium or Mineral Salts Medium (MSM)[16]

  • Petri plates

  • Incubator shaker

  • Autoclave

  • Centrifuge

Protocol:

  • Sample Collection: Collect effluent samples from a textile industry using this compound or soil from a contaminated site in sterile containers.[17][18]

  • Enrichment Culture:

    • Prepare a suitable enrichment medium such as Bushnell Haas (BH) or Mineral Salts Medium (MSM).[16]

    • Add this compound to the medium as the sole carbon source at a concentration of 100 mg/L.

    • Inoculate 10 ml of the effluent sample or 1 g of soil into 100 ml of the enrichment medium.

    • Incubate the flasks on a rotary shaker at 150 rpm and 35-37°C for 5-7 days.[1]

  • Isolation of Pure Cultures:

    • After significant decolorization is observed, serially dilute the enrichment culture.

    • Plate the dilutions onto nutrient agar (B569324) plates containing 100 mg/L of this compound.

    • Incubate the plates at 37°C for 24-48 hours.

    • Select colonies that show a clear zone of decolorization around them.

    • Purify the selected colonies by repeated streaking on fresh plates.

  • Identification: Identify the potent isolates through morphological, biochemical, and molecular (16S rRNA sequencing) methods. Common dye-degrading bacteria include species of Pseudomonas and Bacillus.[3][18]

Acclimatization of Isolated Strains

Objective: To adapt the isolated microbial strains to higher concentrations of this compound.

Protocol:

  • Prepare a series of flasks containing minimal salt medium with gradually increasing concentrations of this compound (e.g., 100 mg/L, 200 mg/L, 500 mg/L, etc.).

  • Inoculate the flasks with the purified microbial isolate.

  • Incubate under the same conditions as the enrichment.

  • Transfer the culture to the next higher concentration once significant decolorization is achieved in the current flask.

  • Continue this process until the desired level of dye tolerance is reached.

Bioremediation Experimental Setup

Objective: To perform the bioremediation of this compound effluent under optimized conditions in a batch reactor.

Materials:

  • Acclimatized microbial culture

  • Bioreactor or Erlenmeyer flasks

  • Minimal salt medium

  • This compound effluent (sterilized)

  • pH meter

  • Incubator shaker

Protocol:

  • Medium Preparation: Prepare the minimal salt medium and adjust the pH to the optimal level (e.g., 9.76 for Pseudomonas aeruginosa).[2][8]

  • Inoculum Preparation: Grow the acclimatized microbial strain in nutrient broth for 24 hours to reach the exponential growth phase. Harvest the cells by centrifugation and resuspend them in sterile saline to achieve a desired cell density (e.g., OD600 of 1.0).

  • Bioreactor Setup:

    • Add the sterilized this compound effluent to the bioreactor or flasks. The initial dye concentration should be around 100 mg/L.[8]

    • Inoculate with the prepared inoculum at the optimized size (e.g., 9.51% v/v).[2][8]

    • Maintain the temperature at the optimum level (e.g., 34.69°C).[2][8]

    • Incubate the setup on a rotary shaker at 150 rpm.

  • Monitoring: Withdraw samples at regular intervals (e.g., every 2 hours) for analysis.

Analytical Procedures

Objective: To monitor the extent of dye degradation and the formation of metabolites.

Protocols:

  • Decolorization Assay (UV-Vis Spectroscopy):

    • Centrifuge the collected samples to remove microbial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound.

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Biodegradation Analysis (FTIR and GC-MS):

    • Extract the metabolites from the supernatant using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracts using FTIR to observe changes in functional groups.

    • Use GC-MS to identify the intermediate and final degradation products.[1][11]

  • Toxicity Assessment:

    • Perform an acute toxicity test using an indicator organism like Daphnia magna.[15]

    • Expose the organisms to the untreated and treated effluent at various dilutions.

    • Record the mortality or immobilization after 24 and 48 hours to determine the EC50 value. A higher EC50 for the treated effluent indicates a reduction in toxicity.[15]

Visualizations

Caption: Experimental workflow for the bioremediation of this compound effluent.

Proposed_Degradation_Pathway Vat_Brown_1 This compound (Complex Aromatic Structure) Enzymatic_Attack Enzymatic Attack (e.g., Laccase, Peroxidase) Vat_Brown_1->Enzymatic_Attack Intermediates Aromatic Intermediates (e.g., Phthalic acid, Phenolic compounds) Enzymatic_Attack->Intermediates Ring_Cleavage Aromatic Ring Cleavage (Dioxygenases) Intermediates->Ring_Cleavage Aliphatic_Products Aliphatic Products Ring_Cleavage->Aliphatic_Products Mineralization Mineralization Aliphatic_Products->Mineralization Final_Products CO2 + H2O + Biomass Mineralization->Final_Products

References

Application Notes and Protocols: Molecular Docking Simulation of Vat Brown 1 with Degrading Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of the textile dye Vat Brown 1 with various degrading enzymes. This document is intended to guide researchers in setting up and executing in silico experiments to predict and analyze the binding affinity and potential degradation pathways of this dye.

Introduction

This compound, an anthraquinone-based dye, is widely used in the textile industry and is known for its persistence in the environment. Enzymatic degradation offers a promising and eco-friendly approach for the bioremediation of dye-polluted wastewater. Understanding the interactions between this compound and potential degrading enzymes at a molecular level is crucial for optimizing this process. Molecular docking simulations provide valuable insights into these interactions, predicting the binding modes and affinities that can inform the selection and engineering of highly efficient degrading enzymes.

This document outlines the theoretical background, presents quantitative data from relevant studies, provides detailed experimental protocols for molecular docking and enzyme analysis, and visualizes key workflows and pathways.

Data Presentation

The following tables summarize the key quantitative data related to the interaction of this compound and its variants with degrading enzymes.

Table 1: Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC₄₂H₁₈N₂O₆[1][2]
Molecular Weight646.60 g/mol [2]
CAS Number2475-33-4[1][2]
3D Structure--INVALID-LINK--[1]

Table 2: Binding Energies from Molecular Docking of this compound with E. coli Enzymes

EnzymePDB IDBinding Energy (kcal/mol)
Aryl sulfotransferase3ETT-13.4
Azo-reductase2Z9C-12.8
Alkane sulphonate monooxygenase4PTY-11.5

Data sourced from a comparative analysis of the degradation potential of enzymes from Escherichia coli against Vat dyes through molecular docking.

Table 3: Kinetic Parameters and Decolorization Efficiency for Vat Brown R Degradation by Pseudomonas aeruginosa NCH

ParameterValue
Kinetic Constants
Vmax (Michaelis-Menten)29.1 mg L⁻¹ h⁻¹
Km (Michaelis-Menten)25.2 mg L⁻¹
Vmax (Lineweaver-Burk)30.12 mg L⁻¹ h⁻¹
Km (Lineweaver-Burk)26.91 mg L⁻¹
Decolorization Efficiency
Concentration100 mg L⁻¹
Time18 hours
Efficiency90.34%

Note: Data is for Vat Brown R, a variant of this compound. This provides an estimate of degradation potential.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound degradation.

Molecular Docking Simulation Protocol using AutoDock Vina

This protocol outlines the steps for performing a molecular docking simulation between this compound and a selected degrading enzyme.

3.1.1. Preparation of Receptor (Enzyme) and Ligand (this compound)

  • Receptor Preparation:

    • Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor structure in PDBQT format using AutoDock Tools.

  • Ligand Preparation:

    • Download the 3D structure of this compound from the PubChem database in SDF format.

    • Use a tool like Open Babel to convert the SDF file to PDB format.

    • Open the PDB file in AutoDock Tools, assign Gasteiger charges, and set the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

3.1.2. Grid Box Generation

  • Load the prepared receptor (PDBQT file) into AutoDock Tools.

  • Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the active site of the enzyme.

  • Set the grid dimensions (x, y, z) and center coordinates.

  • Save the grid parameter file (GPF).

3.1.3. Docking Simulation

  • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the grid box parameters.

  • Run AutoDock Vina from the command line using the following command:

  • The output file will contain the docked poses of the ligand ranked by their binding affinity scores.

3.1.4. Analysis of Results

  • Visualize the docking results using PyMOL or UCSF Chimera.

  • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor's active site residues.

  • The binding energy (in kcal/mol) from the output file indicates the strength of the interaction. More negative values suggest a stronger binding affinity.

Enzyme Production and Purification Protocols

3.2.1. Laccase Production and Purification from Trametes villosa

This protocol is adapted from methods used for the closely related species Trametes versicolor.

  • Culture and Inoculum Preparation:

    • Grow Trametes villosa on a suitable solid medium (e.g., Potato Dextrose Agar) at 28°C until the mycelium covers the plate.

    • Prepare a liquid inoculum by transferring agar (B569324) plugs of the mycelial culture to a liquid medium (e.g., Yeast Malt Extract Broth) and incubating at 28°C with shaking (150 rpm) for 5-7 days.

  • Laccase Production:

    • Inoculate a production medium (e.g., a nitrogen-limited medium supplemented with an inducer like copper sulfate) with the liquid inoculum.

    • Incubate at 28°C with shaking (150 rpm) for 7-14 days.

  • Purification:

    • Separate the fungal biomass from the culture broth by filtration.

    • Concentrate the crude enzyme from the supernatant by ammonium (B1175870) sulfate (B86663) precipitation (typically 60-80% saturation).

    • Centrifuge to collect the precipitated protein and resuspend it in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

    • Further purify the laccase using chromatographic techniques such as ion-exchange chromatography (e.g., DEAE-cellulose) and size-exclusion chromatography (e.g., Sephadex G-100).

3.2.2. Production and Purification of E. coli Enzymes (Aryl sulfotransferase, Azo-reductase, Alkane sulphonate monooxygenase)

  • Gene Cloning and Expression:

    • Clone the genes encoding the respective enzymes into an appropriate expression vector (e.g., pET vector series).

    • Transform the recombinant plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the target enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.

Enzyme Assay Protocols

3.3.1. Laccase Activity Assay

  • Principle: Laccase activity is determined by monitoring the oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Procedure:

    • Prepare a reaction mixture containing sodium acetate buffer (100 mM, pH 5.0) and ABTS (1 mM).

    • Add a known amount of the enzyme solution to initiate the reaction.

    • Measure the increase in absorbance at 420 nm over time using a spectrophotometer.

    • One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

3.3.2. Azo-reductase Activity Assay

  • Principle: Azo-reductase activity is measured by monitoring the decolorization of an azo dye, such as Methyl Red, in the presence of NADH or NADPH.

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate (B84403) buffer (100 mM, pH 7.0), Methyl Red (e.g., 24 µM), and NADH (1 mM).

    • Add the enzyme solution to start the reaction.

    • Monitor the decrease in absorbance at the maximum wavelength of the dye (e.g., 430 nm for Methyl Red) over time.

    • One unit of azo-reductase activity is defined as the amount of enzyme that reduces 1 µmol of the azo dye per minute.

3.3.3. Aryl Sulfotransferase Activity Assay

  • Principle: The activity is assayed by measuring the transfer of a sulfonate group from a donor substrate (e.g., p-nitrophenyl sulfate, pNPS) to an acceptor phenol, resulting in the release of p-nitrophenol (pNP), which can be measured spectrophotometrically.

  • Procedure:

    • The reaction mixture should contain a suitable buffer (e.g., Tris-HCl, pH 8.0), the acceptor phenol, pNPS, and the enzyme.

    • Incubate the reaction at 37°C.

    • Stop the reaction by adding NaOH.

    • Measure the absorbance of the liberated pNP at 405 nm.

3.3.4. Alkane Sulphonate Monooxygenase Activity Assay

A direct and simple spectrophotometric assay for alkane sulphonate monooxygenase is not well-established. Activity is often determined by measuring substrate consumption or product formation using methods like HPLC or by coupling the reaction to a fluorescent reporter. A common approach involves monitoring the oxidation of NAD(P)H at 340 nm, which is consumed by the partner reductase enzyme that provides the monooxygenase with its required reduced flavin.

Visualizations (Graphviz DOT Language)

The following diagrams illustrate key workflows and conceptual relationships in the molecular docking and enzymatic degradation of this compound.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Enzyme_PDB Enzyme 3D Structure (PDB) Prep_Enzyme Prepare Receptor (Remove water, add H) Enzyme_PDB->Prep_Enzyme Clean VatBrown1_SDF This compound 3D Structure (SDF) Prep_Ligand Prepare Ligand (Add charges) VatBrown1_SDF->Prep_Ligand Convert & Prepare Enzyme_PDBQT Receptor (enzyme.pdbqt) Prep_Enzyme->Enzyme_PDBQT Save Ligand_PDBQT Ligand (vat_brown_1.pdbqt) Prep_Ligand->Ligand_PDBQT Save Grid_Box Define Grid Box Enzyme_PDBQT->Grid_Box Run_Vina Run AutoDock Vina Ligand_PDBQT->Run_Vina Grid_Box->Run_Vina Docked_Complex Docked Conformations Run_Vina->Docked_Complex Visualize Visualize Interactions Docked_Complex->Visualize Binding_Energy Analyze Binding Energy Docked_Complex->Binding_Energy Conclusion Predict Degradation Potential Visualize->Conclusion Binding_Energy->Conclusion

Caption: Workflow for molecular docking of this compound.

Enzymatic_Degradation_Process Vat_Brown_1 This compound (Complex Anthraquinone Dye) Enzyme_Substrate_Complex Enzyme-Substrate Complex Vat_Brown_1->Enzyme_Substrate_Complex Binding to Active Site Enzyme Degrading Enzyme (e.g., Laccase, Azo-reductase) Enzyme->Enzyme_Substrate_Complex Degradation_Products Smaller, Less Colored Intermediates Enzyme_Substrate_Complex->Degradation_Products Catalytic Action Mineralization CO2 + H2O + Mineral Salts Degradation_Products->Mineralization Further Degradation

Caption: Conceptual overview of enzymatic degradation.

Signaling Pathways

Based on the current literature, the degradation of this compound and other similar dyes by the identified enzymes appears to be a direct enzymatic process. The primary mechanism involves the binding of the dye molecule to the active site of the enzyme, followed by catalytic breakdown. There is limited evidence in the reviewed literature to suggest the involvement of complex intracellular signaling pathways that regulate the expression of these degrading enzymes specifically in response to this compound. The expression of these enzymes is often induced by the presence of a broader class of substrates or by specific environmental conditions such as nutrient limitation. Further research is needed to elucidate any specific signaling cascades involved in the microbial response to this particular dye.

Conclusion

The molecular docking simulation of this compound with degrading enzymes is a powerful tool for predicting the efficacy of bioremediation strategies. The provided protocols offer a starting point for researchers to conduct these in silico experiments and to produce and characterize the relevant enzymes. The quantitative data, although in some cases for related compounds, provides a valuable benchmark for these studies. Future work should focus on obtaining more specific kinetic and degradation data for this compound with a wider range of enzymes and on exploring the potential for enzyme engineering to enhance degradation efficiency.

References

Application Notes and Protocols for Vat Brown 1 as a Model Compound in Textile Effluent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Vat Brown 1 (C.I. 70800), an anthraquinone (B42736) dye, as a model compound in the study of textile effluent treatment. This document outlines detailed experimental protocols for various advanced oxidation processes (AOPs) and analytical methods for monitoring its degradation.

Properties of this compound

This compound is a complex organic molecule widely used in the textile industry for dyeing cotton, hemp, silk, and viscose.[1][2][3][4] Its high stability and resistance to conventional wastewater treatment methods make it an excellent model compound for evaluating the efficacy of advanced oxidation processes.

PropertyValueReference
C.I. NameThis compound, 70800[1]
CAS Number2475-33-4[1]
Molecular FormulaC₄₂H₁₈N₂O₆[1]
Molecular Weight646.60 g/mol [1]
AppearanceDark brown powder[1][2]
SolubilityInsoluble in water and cold xylene; slightly soluble in hot 1, 2, 3, 4 – Tetrahydronaphthalene and hot xylene.[1][2]
ApplicationDyeing and printing of cotton, hemp, silk, and viscose.[1][2][3][4]

Experimental Protocols for Degradation Studies

This section details the methodologies for key experiments aimed at the degradation of this compound.

Electrochemical Degradation

This protocol is based on the successful degradation of this compound using graphite (B72142) carbon electrodes.[5]

Objective: To degrade this compound in an aqueous solution using an electrochemical process.

Materials:

  • This compound dye

  • Graphite carbon electrodes

  • DC power supply

  • Electrolytic cell (beaker)

  • Magnetic stirrer and stir bar

  • Sodium chloride (NaCl) as a supporting electrolyte

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a 50 ppm stock solution of this compound: Dissolve 50 mg of this compound powder in 1 L of deionized water. Use ultrasonication if necessary to aid dissolution.

  • Set up the electrolytic cell: Place 250 mL of the 50 ppm this compound solution into a beaker.

  • Add supporting electrolyte: Add NaCl to the solution to achieve a concentration of 25 g/L.[5]

  • Adjust pH: Adjust the initial pH of the solution to 9 using HCl or NaOH.[5]

  • Position electrodes: Place the graphite carbon anode and cathode into the solution, ensuring they do not touch.

  • Initiate electrolysis: Connect the electrodes to the DC power supply and apply a constant current density of 170 A/m².[5]

  • Stir the solution: Stir the solution continuously using a magnetic stirrer throughout the experiment.

  • Collect samples: Withdraw aliquots of the solution at regular time intervals (e.g., 0, 30, 60, 120, 180, 240 minutes) for analysis.[5]

  • Analyze samples: Analyze the collected samples for color removal (UV-Vis spectrophotometry) and COD reduction.

Experimental Workflow for Electrochemical Degradation

A Prepare 50 ppm This compound Solution B Add 25 g/L NaCl (Supporting Electrolyte) A->B Step 1-2 C Adjust pH to 9 B->C Step 3 D Set up Electrolytic Cell with Graphite Electrodes C->D Step 4 E Apply 170 A/m² Current Density D->E Step 5 F Collect Samples at Time Intervals E->F Step 6 G Analyze Samples (UV-Vis, COD) F->G Step 7

Workflow for the electrochemical degradation of this compound.
Photocatalytic Degradation

This protocol is adapted from studies on the photocatalytic degradation of other anthraquinone dyes using TiO₂ as a photocatalyst.

Objective: To investigate the degradation of this compound using UV irradiation in the presence of a titanium dioxide (TiO₂) photocatalyst.

Materials:

  • This compound dye

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Photoreactor with a quartz tube

  • Magnetic stirrer and stir bar

  • Air pump or bubbler

  • pH meter

  • Deionized water

Procedure:

  • Prepare a 20 ppm stock solution of this compound.

  • Set up the photoreactor: Add 250 mL of the 20 ppm this compound solution to the photoreactor.

  • Add photocatalyst: Add TiO₂ to the solution to achieve a concentration of 1 g/L.

  • Disperse catalyst: Stir the suspension in the dark for 30 minutes to ensure the establishment of adsorption-desorption equilibrium between the dye and the TiO₂ surface.

  • Aerate the solution: Bubble air through the solution to provide a source of oxygen.

  • Initiate photocatalysis: Turn on the UV lamp to start the photocatalytic reaction.

  • Maintain constant stirring: Stir the solution continuously throughout the experiment.

  • Collect samples: Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Prepare samples for analysis: Immediately centrifuge or filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles before analysis.

  • Analyze samples: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of this compound.

Signaling Pathway for TiO₂ Photocatalysis

cluster_0 TiO₂ Particle TiO2 TiO₂ e- e⁻ (conduction band) TiO2->e- h+ h⁺ (valence band) TiO2->h+ O2 O₂ e-->O2 H2O H₂O h+->H2O OH- OH⁻ h+->OH- Vat_Brown_1 This compound h+->Vat_Brown_1 UV_Light UV Light (hν) UV_Light->TiO2 O2_rad •O₂⁻ (Superoxide radical) O2->O2_rad OH_rad •OH (Hydroxyl radical) H2O->OH_rad OH-->OH_rad Degradation_Products Degradation Products (CO₂, H₂O, etc.) O2_rad->Degradation_Products OH_rad->Vat_Brown_1 Vat_Brown_1->Degradation_Products Vat_Brown_1->Degradation_Products

Simplified signaling pathway of TiO₂ photocatalysis for dye degradation.
Fenton Oxidation

This protocol is a general procedure for Fenton oxidation of textile dyes, adapted for this compound.

Objective: To degrade this compound using the Fenton reaction, which generates hydroxyl radicals.

Materials:

  • This compound dye

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Deionized water

Procedure:

  • Prepare a 50 ppm solution of this compound.

  • Adjust pH: Adjust the pH of 250 mL of the dye solution to 3.0 using H₂SO₄.

  • Add Fenton's reagent:

    • Add a specific amount of FeSO₄·7H₂O to the solution to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L).

    • Stir until the ferrous sulfate is completely dissolved.

    • Add the desired amount of H₂O₂ (e.g., 200 mg/L) to initiate the Fenton reaction.

  • Stir the reaction mixture: Continuously stir the solution at a constant speed.

  • Collect samples: Withdraw aliquots at various time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes).

  • Quench the reaction: Immediately add a small amount of NaOH to raise the pH to >10 to stop the reaction by precipitating iron hydroxides.

  • Prepare for analysis: Centrifuge or filter the samples to remove the precipitate before analysis.

  • Analyze samples: Determine the remaining this compound concentration using a UV-Vis spectrophotometer.

Analytical Protocols

UV-Vis Spectrophotometry for Concentration Measurement

Objective: To determine the concentration of this compound in aqueous samples.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Determine the wavelength of maximum absorbance (λmax):

    • Scan a known concentration of this compound solution (e.g., 10 ppm) across the visible spectrum (typically 400-800 nm) to identify the wavelength at which maximum absorbance occurs.

  • Prepare standard solutions: Prepare a series of this compound solutions of known concentrations (e.g., 1, 2, 5, 10, 20 ppm) from a stock solution.

  • Generate a calibration curve:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Use deionized water as the blank.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, following the Beer-Lambert law.

  • Measure unknown samples:

    • Measure the absorbance of the treated samples (after appropriate dilution, if necessary) at the same λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown samples.

Calculation of Degradation Efficiency: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where:

  • C₀ = Initial concentration of this compound

  • Cₜ = Concentration of this compound at time 't'

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its degradation byproducts.

Instrumentation and Conditions (Adapted for Anthraquinone Dyes):

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. A starting condition could be 70:30 (v/v) acetonitrile:water, with a gradient to increase the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: The λmax of this compound and any identified degradation products.

Procedure:

  • Sample Preparation: Filter the samples through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and UV-Vis spectra with those of known standards. Create calibration curves for quantitative analysis.

Data Presentation

The following tables summarize the expected quantitative data from the degradation experiments.

Table 1: Electrochemical Degradation of this compound (50 ppm) [5]

Time (min)Color Removal (%)COD Removal (%)
000
30~35~20
60~55~38
120~78~60
180~90~75
24094.5582.49

Table 2: Comparative Degradation Efficiency of this compound (Hypothetical Data for Illustrative Purposes)

ParameterElectrochemical DegradationPhotocatalysis (UV/TiO₂)Fenton Oxidation
Initial Concentration 50 ppm20 ppm50 ppm
pH 96.5 (unadjusted)3
Catalyst/Reagent -1 g/L TiO₂20 mg/L Fe²⁺, 200 mg/L H₂O₂
Reaction Time (min) 24012090
Degradation Efficiency (%) ~95%~85%~90%

Logical Relationship for Experimental Design

A Define Research Question: Degradation of this compound B Select Degradation Method(s) (Electrochemical, Photocatalysis, Fenton) A->B E Select Analytical Method(s) (UV-Vis, HPLC) A->E C Optimize Experimental Parameters (pH, Catalyst Dose, Time, etc.) B->C D Conduct Degradation Experiments C->D F Analyze Samples D->F E->F G Data Interpretation and Comparison F->G H Conclusion G->H

Logical workflow for designing and conducting this compound degradation research.

References

Troubleshooting & Optimization

Key factors affecting the rate of Vat Brown 1 biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biodegradation of Vat Brown 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the rate of this compound biodegradation?

A1: The biodegradation rate of this compound, an anthraquinone-based dye, is significantly influenced by several key factors:

  • Microorganism: The choice of microbial species is critical. While Pseudomonas aeruginosa has been shown to be effective, other bacteria and fungi may also possess the necessary enzymatic machinery. The efficiency of degradation can vary significantly between different strains and species.

  • pH: The pH of the medium affects both the growth of the microorganism and the activity of the degradative enzymes. For Pseudomonas aeruginosa NCH, the optimal pH for this compound decolorization is approximately 9.76.[1]

  • Temperature: Temperature plays a crucial role in microbial metabolism and enzyme kinetics. The optimal temperature for this compound decolorization by P. aeruginosa NCH has been identified as 34.69°C.[1]

  • Inoculum Size: The initial concentration of the microbial culture can impact the lag phase and the overall rate of degradation. A higher inoculum size generally leads to a faster initiation of the biodegradation process. For P. aeruginosa NCH, an optimal inoculum size of 9.51% (v/v) has been reported.[1]

  • Nutrient Availability: The presence of suitable carbon and nitrogen sources is essential for microbial growth and the co-metabolism of the dye. While some microorganisms can utilize the dye as a sole carbon source, supplementation with additional nutrients like glucose and yeast extract often enhances the degradation rate.

  • Oxygen Availability: The requirement for oxygen depends on the microorganism and the specific enzymatic pathway. Some degradation processes are aerobic, while others may occur under anaerobic or microaerophilic conditions. For instance, the cleavage of the anthraquinone (B42736) ring can be facilitated under microaerophilic conditions.

  • Dye Concentration: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity. It is crucial to determine the optimal dye concentration for the specific microbial strain being used.

Q2: My this compound solution is not decolorizing, or the rate is very slow. What are the possible causes and solutions?

A2: Slow or no decolorization can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.

Q3: Can I use a microbial consortium for the biodegradation of this compound?

A3: Yes, using a microbial consortium can be advantageous. Different microbial species may work synergistically, with one species breaking down the parent dye molecule into intermediates that another species can further degrade. This can lead to a more complete and efficient mineralization of the dye.[2][3][4]

Q4: What is the general metabolic pathway for the biodegradation of anthraquinone dyes like this compound?

A4: The biodegradation of anthraquinone dyes typically involves the enzymatic breakdown of the complex aromatic structure. The process often starts with the cleavage of the anthraquinone ring, a key step in decolorization. This is often followed by further degradation of the resulting intermediates into smaller, less complex molecules, which can then be funneled into central metabolic pathways of the microorganism. Ligninolytic enzymes such as laccases, manganese peroxidases (MnPs), and lignin (B12514952) peroxidases (LiPs) are often implicated in the initial breakdown of the dye structure, particularly in fungi.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or minimal decolorization 1. Inactive microbial culture: The inoculum may have lost its viability or degradative potential.1a. Revive the culture from a fresh stock. 1b. Confirm the viability of the culture using standard plating techniques. 1c. Acclimatize the culture to low concentrations of this compound before using it in the main experiment.
2. Sub-optimal environmental conditions: pH, temperature, or aeration may not be suitable for the microorganism.2a. Verify and adjust the pH of the medium to the optimal range for your specific microorganism. 2b. Ensure the incubator is maintaining the correct temperature. 2c. Check the agitation speed and ensure adequate oxygen supply for aerobic cultures.
3. Nutrient limitation: The medium may lack essential nutrients for microbial growth and enzyme production.3a. Supplement the medium with an additional carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract, peptone). 3b. Ensure all essential minerals and trace elements are present in the medium.
4. Dye toxicity: The concentration of this compound may be too high, inhibiting microbial activity.4a. Perform a toxicity assay to determine the tolerance of your microorganism to different concentrations of the dye. 4b. Start the experiment with a lower, non-inhibitory concentration of this compound.
Slow decolorization rate 1. Low inoculum density: The initial number of microbial cells may be insufficient for a rapid degradation process.1a. Increase the inoculum size. 1b. Ensure the inoculum is in the exponential growth phase.
2. Inadequate mixing/aeration: Poor mass transfer of nutrients and oxygen can limit microbial activity.2a. Increase the agitation speed of the shaker. 2b. Use baffled flasks to improve aeration.
3. Accumulation of inhibitory metabolites: The breakdown products of this compound may be toxic to the microorganism.3a. Consider using a fed-batch or continuous culture system to prevent the accumulation of metabolites. 3b. Analyze for the presence of potential inhibitory intermediates.
Incomplete decolorization 1. Inability to degrade intermediates: The microorganism may only be able to partially break down the dye molecule.1a. Consider using a microbial consortium with complementary metabolic capabilities. 1b. Analyze the remaining colored compounds to identify the recalcitrant intermediates.
2. Adsorption instead of degradation: The dye may be adsorbing to the microbial biomass without being broken down.2a. Centrifuge the culture and check if the supernatant is colorless while the pellet is colored. 2b. Use analytical techniques like FTIR or GC-MS to confirm the breakdown of the dye molecule.
Contamination of the culture 1. Non-sterile technique: Introduction of competing microorganisms.1a. Review and strictly adhere to aseptic techniques during media preparation, inoculation, and sampling. 1b. Use appropriate antibiotics if your target microorganism is resistant.

Quantitative Data

The following tables summarize the quantitative data on the biodegradation of this compound and related dyes under different experimental conditions.

Table 1: Optimal Conditions for Vat Brown R Decolorization by Pseudomonas aeruginosa NCH

ParameterOptimal Value
pH9.76
Temperature (°C)34.69
Inoculum Size (% v/v)9.51
Decolorization Efficiency (%)90.34 (within 18 hours)
Initial Dye Concentration (mg/L)100

Source: Mohanty & Kumar, Indian Journal of Biochemistry and Biophysics[1]

Table 2: Kinetic Parameters for Vat Brown R Decolorization by Pseudomonas aeruginosa NCH

Kinetic ModelVmax (mg L⁻¹ h⁻¹)Km (mg L⁻¹)
Michaelis-Menten29.125.2
Lineweaver-Burk30.1226.91
Eadie-Hofstee30.2327.29

Source: Mohanty & Kumar, Indian Journal of Biochemistry and Biophysics[1]

Table 3: Decolorization of Vat Dyes by Various Bacterial Isolates

Bacterial IsolateVat DyeDecolorization Potential (%)
Klebsiella oxytocaVat Brown69.68
Staphylococcus aureusVat Brown33.33
Bacillus maceransVat Black75.04
Bacillus firmusVat Red81.27

Source: Adebajo et al., Microbiology Research Journal International[5]

Experimental Protocols

Protocol 1: Screening of Microorganisms for this compound Decolorization

Objective: To identify microbial strains capable of decolorizing this compound.

Materials:

  • This compound dye

  • Nutrient Agar (B569324) (NA) or Potato Dextrose Agar (PDA) for fungi

  • Sterile petri plates

  • Microbial isolates

  • Incubator

Procedure:

  • Prepare the agar medium and sterilize it by autoclaving.

  • Cool the medium to approximately 45-50°C and add a sterile stock solution of this compound to a final concentration of 100 mg/L.

  • Pour the dye-supplemented agar into sterile petri plates and allow them to solidify.

  • Inoculate the center of each plate with a single microbial isolate.

  • Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for most bacteria, 28°C for most fungi).

  • Observe the plates daily for the formation of a clear zone (halo) around the microbial colony, which indicates decolorization.

  • Measure the diameter of the decolorization zone to quantify the decolorization potential.

Protocol 2: Quantitative Analysis of this compound Biodegradation in Liquid Culture

Objective: To determine the rate and extent of this compound biodegradation by a selected microbial strain.

Materials:

  • Liquid basal medium (e.g., Mineral Salt Medium) supplemented with a carbon and nitrogen source.

  • This compound stock solution

  • Erlenmeyer flasks

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare the liquid basal medium and dispense it into Erlenmeyer flasks.

  • Sterilize the medium by autoclaving.

  • Inoculate the flasks with a pre-grown culture of the selected microorganism to a desired initial optical density (e.g., OD600 of 0.1).

  • Add a sterile stock solution of this compound to a final concentration of 100 mg/L.

  • Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed.

  • Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Centrifuge the aliquots to separate the microbial biomass from the supernatant.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax) using a spectrophotometer.

  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Visualizations

BiodegradationWorkflow Media Medium Preparation (with Nutrients) Incubation Incubation (Controlled pH, Temp, Agitation) Media->Incubation Dye This compound Stock Solution Dye->Incubation Inoculum Microbial Culture Preparation Inoculum->Incubation Sampling Periodic Sampling Incubation->Sampling Spectro Spectrophotometry (Decolorization %) Sampling->Spectro Chromatography Chromatography (GC-MS, HPLC) (Metabolite Identification) Sampling->Chromatography Toxicity Toxicity Assays (Ecotoxicity Assessment) Chromatography->Toxicity

Caption: Experimental workflow for this compound biodegradation.

DegradationPathway VatBrown1 This compound (Complex Anthraquinone Structure) RingCleavage Anthraquinone Ring Cleavage (Decolorization Step) VatBrown1->RingCleavage Enzymatic Attack Intermediates Aromatic Intermediates (e.g., Phthalic Acid, Benzoic Acid derivatives) Mineralization Mineralization (CO2 + H2O + Biomass) Intermediates->Mineralization Further Degradation RingCleavage->Intermediates Enzymes Extracellular Enzymes (Laccase, MnP, LiP) Enzymes->RingCleavage

Caption: Proposed pathway for this compound biodegradation.

References

Selection of reducing agents for efficient Vat Brown 1 vatting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of reducing agents for the efficient vatting of Vat Brown 1 (C.I. 70800). It includes frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, with the Colour Index name this compound and C.I. number 70800, is an anthraquinone (B42736) vat dye.[1] Its chemical formula is C₄₂H₁₈N₂O₆ and it has a molecular weight of 646.60 g/mol .[2] It is typically supplied as a dark brown powder that is insoluble in water.[2][3] To be used for dyeing, it must first be converted into its water-soluble "leuco" form through a chemical reduction process known as vatting.

Q2: What is the principle of vatting for this compound?

A2: The vatting process involves the chemical reduction of the insoluble this compound pigment in an alkaline medium. A reducing agent donates electrons to the dye molecule, converting its carbonyl groups into hydroxyl groups. This transforms the dye into its water-soluble sodium salt, known as the "leuco" form, which has an affinity for cellulosic fibers. After the fiber has been impregnated with the leuco dye, it is exposed to an oxidizing agent (typically atmospheric oxygen) to convert the dye back to its insoluble pigment form, trapping it within the fiber matrix.

Q3: What are the most common reducing agents for this compound?

A3: The most widely used reducing agent for vat dyes, including this compound, is sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite.[4] Thiourea (B124793) dioxide (CH₄N₂O₂S) is another effective, and in some aspects superior, alternative.[5] Other reducing systems, such as those based on ferrous sulfate (B86663) or natural products like sugars, have also been investigated for more eco-friendly "green" dyeing processes.[6][7]

Q4: Why is an alkaline medium necessary for vatting?

A4: An alkaline medium, typically achieved using sodium hydroxide (B78521) (NaOH), is crucial for two main reasons. Firstly, it facilitates the reduction reaction by the reducing agent. Secondly, it converts the reduced, acidic leuco form of the dye into its water-soluble sodium salt, which is essential for the dye to penetrate the fibers.

Q5: What is the significance of the reduction potential (ORP) in the vatting process?

A5: The Oxidation-Reduction Potential (ORP), or reduction potential, is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. For successful vatting, the ORP of the dye bath must be sufficiently negative to ensure the complete conversion of the vat dye to its leuco form. Anthraquinone dyes like this compound generally require a reduction potential in the range of -800 to -1000 mV for complete reduction.[6] Monitoring the ORP is a quantitative way to ensure reproducibility and control the concentration of the reducing agent.[4]

Troubleshooting Guide

Issue 1: Poor or No Color Yield

  • Question: My fabric is not dyeing, or the resulting shade is very light. What could be the cause?

  • Answer: This is one of the most common issues in vat dyeing and is often due to incomplete reduction of the dye.[8]

    • Insufficient Reducing Agent: The amount of reducing agent may be inadequate to fully convert the this compound to its soluble leuco form. It is important to use the recommended concentration and to account for any potential degradation of the reducing agent due to exposure to air.

    • Improper Alkali Concentration: The concentration of sodium hydroxide might be too low, hindering the reduction process and the solubilization of the leuco dye.

    • Low Temperature: The vatting temperature may be too low for the reducing agent to be effective. For this compound, a reduction temperature of 40-50°C is recommended.[3]

    • Premature Oxidation: If the dye bath is excessively agitated or exposed to air, the leuco dye can prematurely oxidize back to its insoluble form before it has a chance to penetrate the fiber.

Issue 2: Uneven Dyeing or Patchiness

  • Question: The color on my fabric is patchy and not uniform. How can I resolve this?

  • Answer: Uneven dyeing can be caused by several factors related to both the chemical process and material handling.

    • Inadequate Scouring of Substrate: The fabric may have residual oils, waxes, or sizing agents that act as a resist, preventing uniform dye penetration. Ensure the substrate is thoroughly cleaned before dyeing.

    • Poor Liquor Circulation: If the dye liquor is not circulating properly, or if the fabric is not fully submerged, "dead zones" with lower concentrations of dye and chemicals can form, leading to uneven coloration.

    • Rapid Addition of Chemicals: Adding the dye or chemicals too quickly can cause them to fix onto the fabric unevenly. A more gradual addition is recommended.

    • Temperature Gradients: Inconsistent temperature throughout the dye bath can lead to different rates of dyeing in different areas of the fabric.

Issue 3: Shade Inconsistency Between Batches

  • Question: I am struggling to achieve the same shade in different experimental batches. What should I check?

  • Answer: Reproducibility is key in research. Shade inconsistency is often a result of slight variations in critical process parameters.

    • Varying Chemical Concentrations: Precisely measure the amounts of dye, reducing agent, and alkali for each batch. The use of freshly prepared solutions is also recommended.

    • Fluctuations in Temperature and Time: Strictly control the temperature and duration of the vatting and dyeing steps. Even small deviations can affect the final shade.

    • Inconsistent Water Quality: The hardness of the water can affect the dyeing process. Using deionized or distilled water is advisable for high reproducibility.

    • Monitoring Reduction Potential (ORP): As a quantitative measure of the reducing power of the bath, monitoring the ORP can help ensure consistent vatting conditions between batches.[4]

Issue 4: Poor Rubbing Fastness

  • Question: The color is rubbing off my dyed fabric easily. What is the reason for this poor fastness?

  • Answer: Poor rubbing fastness is often due to the presence of unfixed dye on the surface of the fibers.

    • Inadequate Soaping: The final soaping step is critical for removing loose dye particles from the fabric surface and for the proper crystallization of the dye molecules within the fiber. This step should be carried out at a high temperature (e.g., 90-95°C) with a suitable detergent.[3][9]

    • Incomplete Oxidation: If the oxidation step is not complete, some of the leuco dye may remain on the fiber surface and can be easily rubbed off.

    • Surface Dye Deposits: Incomplete reduction can lead to the deposition of insoluble dye particles on the fiber surface, which are then easily removed by friction.

Data Presentation

Table 1: Comparative Data for Common Reducing Agents in Vat Dyeing

Note: The following data is representative of anthraquinone vat dyes and serves as a guideline. Optimal concentrations for this compound may need to be determined empirically.

ParameterSodium HydrosulfiteThiourea DioxideFerrous Sulfate + Sodium Hydrosulfite (1:1)
Typical Concentration 5-15 g/L1-5 g/L5-10 g/L (total)
Optimal Temperature 50-60°C60-80°C50-60°C
Reduction Potential (ORP) ~ -1080 mV[5]~ -1340 mV[5]~ -700 mV
Relative Color Strength (K/S) HighHighModerate to High[7]
Stability Low (sensitive to air and high temp)High (more stable at high temp)[5]Good
Environmental Impact High (produces sulfur by-products)Lower (biodegradable)[5]Moderate
Table 2: Fastness Properties of this compound
Fastness TestRating (Scale 1-5, unless specified)
Light Fastness (Xenon Arc) 7-8 (Scale 1-8)[3]
Washing (Soaping at 95°C) 5[3]
Perspiration 4-5[3]
Rubbing (Dry) 4-5[3]
Rubbing (Wet) 3-4[3]
Chlorine Bleach 4-5[3]
Mercerizing 5[3]

Experimental Protocols

Protocol 1: Standard Vatting and Dyeing Procedure for this compound with Sodium Hydrosulfite

Objective: To provide a standard laboratory procedure for the dyeing of a cellulosic substrate (e.g., cotton) with this compound using sodium hydrosulfite as the reducing agent.

Materials:

  • This compound dye powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Scoured and bleached cotton fabric

  • Wetting agent (optional)

  • Deionized water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • pH meter and/or ORP meter

  • Standard laboratory glassware and heating equipment

Methodology:

  • Preparation of the Dye Paste:

    • Accurately weigh the required amount of this compound dye powder (e.g., for a 2% shade on a 5g fabric sample, weigh 0.1g of dye).

    • Create a smooth, lump-free paste by adding a small amount of deionized water and a few drops of a wetting agent.

  • Vatting (Reduction):

    • In a separate vessel, prepare the required volume of dye liquor with deionized water.

    • Add sodium hydroxide to the dye liquor to achieve a pH of 11-12.

    • Heat the liquor to the recommended vatting temperature of 40-50°C.[3]

    • Add the prepared dye paste to the alkaline liquor with gentle stirring.

    • Gradually add the required amount of sodium hydrosulfite (e.g., 5-10 g/L).

    • Allow the reduction to proceed for 10-15 minutes at 40-50°C.[3] A color change to a yellowish-brown indicates the formation of the leuco-dye. The ORP should be in the range of -800 to -1000 mV.[6]

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the reduced dye bath.

    • Ensure the fabric remains fully submerged and agitate gently to ensure even dyeing.

    • Continue dyeing for 45-60 minutes at the specified temperature.

  • Oxidation:

    • Remove the fabric from the dye bath and squeeze out the excess liquor.

    • Expose the fabric to air for 10-20 minutes. The original brown color will reappear as the leuco dye oxidizes.

    • Alternatively, for a more controlled oxidation, rinse the fabric and then treat it with a mild oxidizing agent like hydrogen peroxide (1-2 g/L) in a fresh bath.

  • Soaping:

    • Prepare a solution containing a non-ionic detergent (e.g., 2 g/L) and soda ash (1 g/L).

    • Treat the dyed fabric in this solution at 90-95°C for 15-20 minutes.[3] This step is crucial for removing unfixed dye and achieving optimal fastness.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Air-dry or oven-dry the fabric at a moderate temperature.

Protocol 2: Assessment of Vatting Efficiency via Reduction Potential (ORP) Measurement

Objective: To quantitatively assess the efficiency of different reducing agents by monitoring the Oxidation-Reduction Potential (ORP) of the dye bath.

Materials:

  • ORP meter with a platinum electrode

  • This compound dye

  • Reducing agents to be tested (e.g., sodium hydrosulfite, thiourea dioxide)

  • Sodium hydroxide

  • Standard laboratory glassware and magnetic stirrer with heating

Methodology:

  • Electrode Calibration: Calibrate the ORP meter according to the manufacturer's instructions using a standard redox solution.

  • Dye Bath Preparation: Prepare a blank dye bath containing deionized water and sodium hydroxide (to pH 11-12) at the desired temperature (e.g., 60°C).

  • Initial ORP Measurement: Place the ORP electrode in the blank solution and record the initial potential.

  • Addition of Reducing Agent: Add a precise amount of the reducing agent to be tested and start monitoring the ORP.

  • Addition of Dye: Once the ORP has stabilized, add the this compound dye paste and continue to record the ORP at regular intervals (e.g., every 2 minutes) for the duration of the vatting process (e.g., 20-30 minutes).

  • Data Analysis: Plot the ORP (in mV) as a function of time. A more negative and stable ORP indicates a more efficient and stable reducing system. Compare the ORP curves for different reducing agents to determine their relative efficiencies. Anthraquinone dyes typically require an ORP of -800 to -1000 mV for complete reduction.[6]

Mandatory Visualization

Vatting_Process_Workflow cluster_preparation Preparation cluster_process Vatting & Dyeing cluster_finishing Finishing Dye_Powder This compound (Insoluble Pigment) Vatting Vatting (Reduction) Dye_Powder->Vatting Water Water + Wetting Agent Water->Vatting Alkali Alkali (NaOH) Alkali->Vatting Reducing_Agent Reducing Agent (e.g., Na₂S₂O₄) Reducing_Agent->Vatting Leuco_Dye Soluble Leuco Dye (Yellowish-Brown) Vatting->Leuco_Dye Formation Dyeing Dyeing (Fiber Impregnation) Leuco_Dye->Dyeing Penetration Oxidation Oxidation (Air or Chemical) Dyeing->Oxidation Soaping Soaping (95°C) Oxidation->Soaping Final_Fabric Dyed Fabric (Insoluble Pigment Fixed) Soaping->Final_Fabric Troubleshooting_Guide Start Dyeing Issue Encountered Poor_Color Poor Color Yield / No Dyeing Start->Poor_Color Uneven_Dyeing Uneven Dyeing / Patchy Start->Uneven_Dyeing Poor_Fastness Poor Rubbing Fastness Start->Poor_Fastness Check_Reduction Check Vatting Parameters: - Reducing Agent Conc. - Alkali Conc. (pH) - Temperature (40-50°C) - ORP (-800 to -1000 mV) Poor_Color->Check_Reduction Is reduction complete? Check_Substrate Check Substrate & Process: - Proper Scouring - Liquor Circulation - Gradual Dosing Uneven_Dyeing->Check_Substrate Is the process uniform? Check_Finishing Check Finishing Steps: - Complete Oxidation - Thorough Soaping (95°C) Poor_Fastness->Check_Finishing Are finishing steps adequate? Solution_Reduction Adjust chemical concentrations, temperature, and time. Prevent premature oxidation. Check_Reduction->Solution_Reduction Solution_Uniformity Ensure clean substrate and uniform process conditions. Keep fabric submerged. Check_Substrate->Solution_Uniformity Solution_Fastness Optimize oxidation and soaping procedures. Check_Finishing->Solution_Fastness

References

Troubleshooting uneven color yield in Vat Brown 1 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven color yield with Vat Brown 1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of uneven or patchy dyeing with this compound?

Uneven dyeing with vat dyes like this compound is typically a result of inconsistencies in the dyeing process. The most frequent causes include:

  • Improper Substrate Preparation: The presence of residual oils, waxes, or sizing agents on the fabric can inhibit uniform dye penetration. It is critical to ensure the material is properly scoured and rinsed before dyeing.[1] Dry fibers also contribute to uneven dye absorption, making pre-soaking essential.[1]

  • Incomplete or Improper Vatting: The conversion of the insoluble this compound into its soluble leuco form is a critical step known as "vatting".[2][3][4] Unevenness can occur if there are incorrect amounts of the reducing agent (sodium hydrosulfite) or alkali (caustic soda), or if the temperature is not optimal.[1][2]

  • Incorrect Dyeing Temperature: Vat dyeing is highly sensitive to temperature fluctuations.[1][2] Deviations from the recommended temperature range can lead to uneven shades.[1][2] For this compound, the reduction temperature is typically between 40-50°C.[5]

  • Poor Liquor Circulation: Inadequate movement of the dye liquor or the fabric can create "dead zones" in the dyebath.[1][6] This leads to localized differences in dye concentration and results in patchiness.[1] The material should be fully submerged and agitated for even coverage.[1]

  • Premature Oxidation: If the fabric is exposed to air during the dyeing process, the leuco dye can prematurely revert to its insoluble form on the fiber surface, causing splotches and uneven color.[1]

Q2: How can I prevent uneven dyeing before I start the experiment?

Proactive control of dyeing parameters is the best strategy. Key preventative measures include:

  • Standardize Pre-Treatment: Ensure all fabrics are subjected to a standardized and thorough scouring and rinsing process to remove any impurities that could interfere with dyeing.[1][6]

  • Ensure Complete Vatting: Always use freshly prepared alkali solutions.[1][2] Allow for a pre-reduction period of 10-15 minutes at the correct temperature to ensure the dye is fully converted to its soluble leuco form before introducing the fabric.[2][5]

  • Control Temperature Gradient: Begin the dyeing process at a lower temperature and gradually increase it to the target. This promotes more level and uniform dye uptake.[1] Maintain the temperature within a ±1°C tolerance.[6]

  • Use a Levelling Agent: Levelling agents can be added to the dyebath to slow down the initial dye uptake, allowing it to distribute more evenly across the fabric.[6][7][8]

Q3: My dyed fabric looks patchy. Can I fix it?

Correcting an uneven vat dyeing is challenging but may be possible through a process called "stripping and redyeing".[1]

  • Stripping: This process aims to remove some of the unevenly applied dye. It involves treating the fabric in a bath with an alkali and a reducing agent at an elevated temperature to re-solubilize the dye.[1]

  • Redyeing: After the stripping process and a thorough rinse, the fabric can be redyed. It is crucial to use a well-controlled procedure for redyeing, including the use of a levelling agent, to achieve a uniform result.[1]

Q4: Why is the final color of my fabric duller than expected?

A dull or weak final shade is often due to issues in the final stages of the dyeing process.

  • Incomplete Oxidation: After dyeing, the fabric must be thoroughly oxidized to convert the soluble leuco dye back into its insoluble pigment form within the fibers.[2][9] This can be done through air oxidation or with chemical oxidizing agents like hydrogen peroxide.[3][9]

  • Neglecting the Soaping Step: A final, high-temperature soaping is essential.[2][9] This step removes loose, unfixed dye from the surface of the fibers and helps to stabilize the final shade, improving both appearance and fastness properties.[2][9]

Data Presentation: Key Dyeing Parameters

The following table summarizes the recommended quantitative parameters for dyeing cotton with this compound.

ParameterValue/RangePurposeSource(s)
Reduction Temperature 40 - 50 °CTo convert the dye to its soluble leuco form.[5]
Reduction Time 10 - 15 minTo ensure complete vatting of the dye.[5]
Dyeing Temperature 30 - 50 °CFor uniform color on cotton/viscose blends.[5]
pH for Reduction/Dyeing 11 - 12To maintain the stability of the leuco form.[6]
Oxidizing Agent 0.5 - 1.0 g/L H₂O₂ (35%)To convert the leuco dye back to its insoluble form.[3]
Oxidation Temperature 30 - 50 °COptimal temperature for the oxidation process.[3]
Oxidation Time 10 minDuration for the oxidation step.[3]
Soaping Temperature 95 - 100 °CTo remove unfixed dye and improve fastness.[3]
Soaping Time 10 - 15 minDuration for the after-treatment soaping process.[3]

Experimental Protocols

Standard Laboratory Protocol for this compound Dyeing (4% Shade)

This protocol provides a standardized method for achieving reproducible and level dyeing results with this compound on cotton at a laboratory scale.

1. Substrate Preparation:

  • Take a 4g sample of scoured and bleached cotton fabric.

  • Thoroughly wet the fabric in deionized water until it is fully saturated. Squeeze gently to remove excess water.

2. Dye Stock Preparation (Vatting):

  • Accurately weigh 0.16g of this compound dye powder.

  • In a separate beaker, create a paste by adding 1 mL of a wetting agent solution and 1 mL of ethanol. Stir with a glass rod to form a uniform paste.[2]

  • Prepare an alkali solution by dissolving 1.5g of caustic soda (NaOH) in 50 mL of distilled water heated to 60°C. Always use a freshly prepared solution.[2]

  • Pour the hot alkali solution into the dye paste.

  • Add 3g of sodium hydrosulfite and stir gently.[2]

  • Place the beaker in a 60°C water bath for a 10-minute pre-reduction period. This step is critical for ensuring the dye is fully solubilized.[2]

3. Dyeing Procedure:

  • Transfer the reduced dye solution to the main dyebath.

  • Add 150 mL of 60°C distilled water to the dyebath for a final volume of approximately 200 mL.

  • Introduce the pre-wetted 4g cotton fabric sample into the dyebath. Ensure the fabric is fully submerged to prevent premature oxidation.[1][2]

  • Place the dyebath into a laboratory dyeing machine set to 60°C and run for 45 minutes.[2]

4. Post-Dyeing Treatment:

  • Oxidation: Remove the fabric from the dyebath and rinse it with cold water. To fully develop the color, immerse the fabric in an oxidation bath containing hydrogen peroxide (0.5-1.0 g/L) at 40°C for 10 minutes.[3]

  • Soaping and Finishing: After oxidation, soap the fabric at 90-95°C for 15 minutes using a solution containing soda ash (1.0-2.0 g/L) and a non-ionic detergent (1.0-2.0 g/L) to remove unfixed dye.[2][3]

  • Final Rinse: Rinse the fabric thoroughly, first with hot water and then with cold water.[1]

  • Dry the sample and evaluate it for color evenness.

Mandatory Visualization

G cluster_problem Problem Identification cluster_causes Potential Cause Analysis cluster_solutions Corrective Actions Problem Uneven Color Yield (Patchy, Streaky, Speckled) Prep Improper Substrate Preparation? Problem->Prep Vatting Incorrect Vatting Procedure? Problem->Vatting Params Incorrect Dyeing Parameters? Problem->Params Oxidation Premature or Incomplete Oxidation? Problem->Oxidation Sol_Prep Ensure Thorough Scouring, Rinsing, and Wetting Prep->Sol_Prep Sol_Vatting Verify Reductant/Alkali Ratio, Temp, and Time. Use Fresh Chemicals. Vatting->Sol_Vatting Sol_Params Control Temp Gradient, Ensure Liquor Circulation, Use Levelling Agent. Params->Sol_Params Sol_Oxidation Keep Fabric Submerged, Ensure Thorough Post-Dye Oxidation & Soaping. Oxidation->Sol_Oxidation Result Re-run Experiment with Optimized Protocol Sol_Prep->Result Sol_Vatting->Result Sol_Params->Result Sol_Oxidation->Result

Caption: Troubleshooting workflow for uneven this compound dyeing.

References

Technical Support Center: Enhancing the Light Fastness of Vat Brown 1 on Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the light fastness of C.I. Vat Brown 1 on textile substrates.

Frequently Asked Questions (FAQs)

Q1: What is the expected light fastness of this compound on cotton?

A1: this compound, an anthraquinone (B42736) vat dye, generally exhibits good to very good light fastness. On the Blue Wool Scale (ISO 105-B02), it typically has a rating of around 7-8.[1] However, this can be influenced by the dyeing depth, with lighter shades potentially showing lower light fastness.

Q2: What are the primary factors that can negatively impact the light fastness of this compound?

A2: Several factors can contribute to a lower-than-expected light fastness rating for this compound. These include:

  • Incomplete Oxidation: The conversion of the soluble leuco form of the dye back to its insoluble pigment form within the fiber is critical for achieving maximum fastness properties. Incomplete oxidation leaves the dye more susceptible to fading.

  • Improper Soaping: A thorough soaping process at a high temperature is essential to remove any unfixed dye from the fiber surface and to stabilize the final shade.

  • Presence of Moisture and Oxygen: Photodegradation is often accelerated by humidity and atmospheric oxygen, which can lead to the formation of reactive oxygen species (ROS) that degrade the dye molecule.

  • Residual Chemicals: Improperly washed textiles may harbor residual chemicals from pretreatment or dyeing that can act as photosensitizers, accelerating the fading process.

  • Incompatible Finishing Agents: Certain finishing agents, particularly some cationic softeners, can yellow upon exposure to light and negatively impact the perceived color and fastness of the dye.

Q3: How can the light fastness of this compound be improved?

A3: The light fastness of this compound can be enhanced through several strategies:

  • Optimization of the Dyeing Process: Ensuring complete reduction, uniform dye penetration, thorough oxidation, and effective soaping are fundamental to achieving the best possible intrinsic light fastness of the dye.

  • Application of UV Absorbers: These compounds, when applied to the textile, absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye from photodegradation.[2][3]

  • Use of Antioxidants: Antioxidants can inhibit the formation of free radicals and reactive oxygen species that are generated during light exposure and contribute to dye fading.[2]

  • Post-Treatment with Cationic Fixing Agents: While some fixing agents can negatively impact light fastness, certain types can improve it by forming a more stable complex with the dye molecule. Careful selection is crucial.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at enhancing the light fastness of this compound.

Issue 1: Lower than Expected Light Fastness Rating

Possible CauseTroubleshooting Step
Incomplete Oxidation After the dyeing step, ensure the fabric is thoroughly oxidized. This can be achieved through air oxidation or by using chemical oxidizing agents like hydrogen peroxide or sodium perborate. The optimal pH for oxidation is typically between 7.5 and 8.5.
Ineffective Soaping Implement a final soaping step at a high temperature (e.g., 90-95°C) to remove loose dye from the fiber surface and to stabilize the final shade.[1]
Low Dye Concentration For lighter shades, which tend to have lower light fastness, consider if the dye concentration can be increased while still meeting the desired color profile.
Presence of Atmospheric Contaminants If experiments are conducted in an environment with high levels of ozone or nitrogen oxides, consider using a controlled environment chamber for light fastness testing to minimize the impact of these contaminants.
High Humidity During Testing Strictly control the humidity levels during light fastness testing according to the ISO 105-B02 standard, as increased moisture can accelerate photodegradation.

Issue 2: Inconsistent or Non-Reproducible Light Fastness Results

Possible CauseTroubleshooting Step
Variations in "Effective Humidity" Ensure consistent and calibrated humidity control within the light fastness testing chamber. "Effective humidity" is influenced by air temperature, sample surface temperature, and the relative humidity of the air.
Inconsistent Sample Preparation or Dye Application Verify that all textile samples are uniformly pre-treated (scoured and bleached) and that the dyeing process is highly reproducible. Uneven dye uptake will lead to inconsistent fading.
Non-Uniform Application of UV Absorber/Antioxidant Ensure the textile is thoroughly wetted and that the treatment solution is evenly distributed. For exhaust methods, ensure adequate agitation. For padding applications, ensure uniform pickup.
Incorrect pH of the Treatment Bath The pH of the post-treatment bath can affect the stability and uptake of UV absorbers and other finishing agents. Verify and adjust the pH according to the manufacturer's recommendations.

Data Presentation

TreatmentConcentration (% o.w.f.)Light Fastness (Blue Wool Scale - ISO 105-B02)
Control (Untreated) 07
UV Absorber (Benzophenone derivative) 1.07-8
UV Absorber (Benzophenone derivative) 2.08
UV Absorber (Benzophenone derivative) 4.08

Experimental Protocols

1. Standard Vat Dyeing Protocol for this compound on Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound.

  • Materials:

    • Scoured and bleached cotton fabric

    • C.I. This compound dye

    • Caustic soda (Sodium hydroxide)

    • Sodium hydrosulfite (reducing agent)

    • Non-ionic wetting agent

    • Acetic acid

    • Non-ionic detergent

  • Procedure:

    • Dye Paste Preparation: Prepare a paste of the required amount of this compound with a small amount of non-ionic wetting agent and warm water.

    • Reduction (Vatting): In a separate vessel, prepare a solution of caustic soda and sodium hydrosulfite in water at 50-60°C. Add the dye paste to this reducing bath and allow it to stand for 10-15 minutes for complete reduction (vatting). The solution should change color, indicating the formation of the soluble leuco form of the dye.

    • Dyeing: Add the reduced dye solution to the dyebath containing the required volume of water at 50°C. Introduce the pre-wetted cotton fabric. Raise the temperature to 60°C and maintain for 45-60 minutes with continuous agitation.

    • Rinsing: After dyeing, remove the fabric and rinse thoroughly with cold water.

    • Oxidation: Oxidize the dyed fabric by exposing it to air or by treating it in a bath containing an oxidizing agent (e.g., 1-2 ml/L hydrogen peroxide) at 50-60°C for 10-15 minutes. The original brown color will develop.

    • Soaping: Prepare a soaping bath containing 2 g/L non-ionic detergent at 90-95°C. Treat the oxidized fabric in this bath for 15-20 minutes.

    • Final Rinsing and Drying: Rinse the fabric thoroughly with hot and then cold water. Squeeze and air dry.

2. Post-Treatment Protocol with a UV Absorber (Exhaust Method)

This protocol describes the application of a UV absorber to the dyed fabric to enhance light fastness.

  • Materials:

    • This compound dyed cotton fabric (rinsed and neutralized after soaping)

    • UV absorber (e.g., a benzophenone (B1666685) derivative)

    • Acetic acid

  • Procedure:

    • Bath Preparation: Prepare a treatment bath with a liquor ratio of 1:20 (e.g., 5 grams of fabric in 100 mL of water). Dissolve the required amount of UV absorber in the bath (typically 1-4% on the weight of fabric, o.w.f.).

    • pH Adjustment: Adjust the pH of the bath to the range recommended by the UV absorber manufacturer (typically pH 4.5-5.5 for acidic systems) using acetic acid.

    • Treatment: Introduce the dyed textile sample into the bath at room temperature. Gradually raise the temperature of the bath to 40-60°C. Maintain this temperature for 30-45 minutes with constant agitation to ensure even uptake.

    • Rinsing and Drying: Allow the bath to cool, then remove the fabric. Rinse with cold water and air dry.

Mandatory Visualizations

Vat_Dyeing_Process cluster_preparation Preparation cluster_dyeing Dyeing cluster_finishing Finishing Dye_Pigment Insoluble this compound Pigment Leuco_Dye Soluble Leuco Form of Dye Dye_Pigment->Leuco_Dye Reduction Reducing_Agent Reducing Agent (e.g., Sodium Hydrosulfite) + Alkali Reducing_Agent->Leuco_Dye Dyed_Fiber Leuco Dye Absorbed by Fiber Leuco_Dye->Dyed_Fiber Absorption Fabric Textile Fiber (Cotton) Fabric->Dyed_Fiber Fixed_Dye Insoluble this compound Pigment Fixed in Fiber Dyed_Fiber->Fixed_Dye Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Air, H2O2) Oxidizing_Agent->Fixed_Dye Final_Fabric Final Dyed Fabric Fixed_Dye->Final_Fabric Soaping & Rinsing Soaping Soaping Soaping->Final_Fabric

Caption: Workflow of the vat dyeing process for this compound.

UV_Protection_Mechanism UV_Light UV Light UV_Absorber UV Absorber on Textile UV_Light->UV_Absorber Absorbs UV Dye_Molecule This compound Molecule UV_Light->Dye_Molecule Attacks Dye (if unprotected) Heat Heat Dissipation UV_Absorber->Heat Converts to Heat Fading Photodegradation (Fading) Dye_Molecule->Fading

Caption: Mechanism of UV absorber in protecting this compound from photodegradation.

Troubleshooting_Light_Fastness Start Low Light Fastness Observed Check_Oxidation Was oxidation complete? Start->Check_Oxidation Check_Soaping Was soaping thorough? Check_Oxidation->Check_Soaping Yes Improve_Oxidation Optimize oxidation process (time, temp, agent) Check_Oxidation->Improve_Oxidation No Consider_Additives Are light fastness enhancers needed? Check_Soaping->Consider_Additives Yes Improve_Soaping Ensure high temp soaping & thorough rinsing Check_Soaping->Improve_Soaping No Apply_UV_Absorber Apply UV absorber post-treatment Consider_Additives->Apply_UV_Absorber Yes Re_evaluate Re-evaluate Light Fastness Consider_Additives->Re_evaluate No (re-assess dyeing parameters) Improve_Oxidation->Re_evaluate Improve_Soaping->Re_evaluate Apply_UV_Absorber->Re_evaluate

Caption: Troubleshooting workflow for poor light fastness of this compound.

References

Technical Support Center: Stabilizing Vat Brown 1 Leuco Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Vat Brown 1. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the preparation of stable leuco solutions for consistent and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the leuco form of this compound and why is it important?

A1: this compound, in its oxidized pigment form, is a dark brown powder that is insoluble in water.[1] For experimental applications requiring a soluble form, it must be chemically reduced in an alkaline solution. This process, known as "vatting," converts the dye into its water-soluble sodium salt, referred to as the "leuco" form.[2][3] The leuco form of this compound in an alkaline solution is typically a yellowish-brown color.[1] Achieving a stable leuco solution is critical for experiments that require consistent concentrations of the soluble dye.

Q2: What are the primary factors that cause the instability of a this compound leuco solution?

A2: The instability of the leuco solution is primarily due to its high sensitivity to oxidation. The main contributing factors are:

  • Exposure to Atmospheric Oxygen: The leuco form will rapidly re-oxidize back to its insoluble brown pigment form upon contact with oxygen.

  • Inappropriate pH: The stability of the leuco form is highly dependent on a strong alkaline environment (pH 11-13). A drop in pH can lead to the formation of the less stable "acid leuco" form, which is more prone to oxidation.[4]

  • Insufficient Reducing Agent: An adequate concentration of a reducing agent, such as sodium hydrosulfite (dithionite), is necessary to maintain a sufficiently negative redox potential to prevent re-oxidation.[5]

  • Degradation of Reducing Agent: Sodium hydrosulfite solutions can degrade over time, especially when exposed to air and moisture, losing their reductive capacity.[4]

Q3: Can other stabilizing agents be used to prolong the life of the leuco solution?

A3: Yes, while maintaining an inert atmosphere and high pH are crucial, other agents can be considered. For analogous leuco dye systems, antioxidants such as Butylated Hydroxytoluene (BHT) or other radical scavengers have been used to inhibit oxidative chain reactions.[6] Additionally, increasing the viscosity of the solution with modifiers like nanocellulose can limit the diffusion of oxygen.[6] However, the compatibility and efficacy of such agents must be validated for your specific experimental setup.

Q4: How can I monitor the concentration and stability of my this compound leuco solution?

A4: UV-Vis spectrophotometry is a practical method for monitoring the stability of the leuco solution. The leuco form has a distinct absorption spectrum compared to the oxidized pigment. By preparing a calibration curve and monitoring the absorbance at the maximum wavelength (λmax) of the leuco form over time, you can quantify its concentration and rate of degradation.[6][7] It is essential to handle samples under an inert atmosphere during measurement to prevent oxidation.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Freshly prepared leuco solution rapidly turns back to a brown color/precipitate. 1. Exposure to Atmospheric Oxygen: The solution was prepared or is being stored with exposure to air.• Prepare the solution in a glovebox or under a continuous stream of an inert gas (e.g., Nitrogen, Argon).• Use deoxygenated water for all preparations.• Store the final solution in a sealed, airtight container with an inert gas headspace.
2. Insufficient Reducing Agent: The amount of sodium hydrosulfite was not enough to fully reduce the dye and maintain a reducing environment.• Increase the concentration of sodium hydrosulfite. Ensure it is fresh and has been stored correctly.• Monitor the oxidation-reduction potential (ORP); for most vat dyes, a potential of -700 to -950 mV is required.[8]
3. Inadequate Alkalinity: The pH of the solution is below 11.• Ensure the pH of the solution is between 11 and 13 by using a sufficient concentration of sodium hydroxide.• Verify the pH with a calibrated pH meter.
Inconsistent experimental results using the leuco solution. 1. Degradation of Stock Solution: The leuco solution is degrading between experiments.• Always use a freshly prepared leuco solution for critical experiments.• If storing, do so under an inert atmosphere, protected from light, and refrigerated. Re-evaluate its concentration before use.• Monitor the age and quality of the sodium hydrosulfite used for preparation.[4]
2. Incomplete Initial Reduction: The dye was not fully converted to the leuco form during preparation.• Allow for sufficient reduction time (15-30 minutes) at the appropriate temperature (50-60°C).• Ensure vigorous stirring during the addition of the reducing agent to prevent localized areas of incomplete reaction.
The yield of the leuco form seems low or the solution is not fully clear. 1. Poor Quality of this compound: Impurities in the dye powder may interfere with the reduction process.• Use a high-purity grade of this compound.
2. Incorrect Order of Reagent Addition: The sequence of adding reagents can impact the efficiency of the reduction.• Follow the recommended protocol: first, disperse the dye in the alkaline solution, then add the reducing agent.
3. Low Temperature: The reaction temperature is too low for efficient reduction.• Maintain the reaction temperature in the optimal range of 50-60°C during the vatting process.

Experimental Protocols & Data

Quantitative Parameters for Leuco Solution Preparation

The following table provides recommended starting concentrations for the preparation of a this compound leuco solution for laboratory use. Optimization may be required based on the specific purity of the dye and experimental requirements.

Component Parameter Recommended Range Notes
This compound Concentration1 - 5 g/LStarting concentration of the dye powder (M.W. 646.60 g/mol ).[1]
Sodium Hydroxide (NaOH) Concentration10 - 20 g/LTo achieve and maintain a pH between 11 and 13.
Sodium Hydrosulfite (Na₂S₂O₄) Concentration10 - 20 g/LProvides a sufficient excess to reduce the dye and counteract dissolved oxygen. Use high-purity (>85%) powder.
Reaction Conditions Temperature50 - 60°COptimal temperature range for efficient reduction ("vatting").
Time15 - 30 minutesOr until a complete color change to yellowish-brown and full dissolution is observed.
AtmosphereInert (Nitrogen or Argon)Critical to prevent premature oxidation.
Protocol 1: Preparation of a Stabilized this compound Leuco Solution

This protocol details the laboratory-scale preparation of a stock solution of the soluble leuco form of this compound.

A. Materials and Reagents:

  • This compound powder (C.I. 70800; CAS No. 2475-33-4)

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄), powder (>85% purity)

  • Deionized water

  • Inert gas (Nitrogen or Argon) with delivery system

  • Three-necked flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet

  • Heating mantle and thermometer

B. Procedure:

  • Deoxygenation: Sparge all aqueous solutions (deionized water, NaOH solution) with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Dispersion: In the three-necked flask, under a continuous inert atmosphere, add the desired volume of deoxygenated water. While stirring, dissolve the required amount of NaOH.

  • Add the this compound powder to the alkaline solution to form a uniform suspension.

  • Reduction (Vatting): Heat the suspension to 50-60°C. Once the temperature is stable, slowly and carefully add the sodium hydrosulfite powder in small portions.

  • Digestion: Maintain the temperature at 50-60°C and continue stirring under the inert atmosphere for 15-30 minutes. The solution should undergo a color change from a brown suspension to a clear yellowish-brown solution, indicating the complete formation of the leuco form.

  • Storage: For immediate use, cool the solution to the desired experimental temperature. For short-term storage, cool to room temperature and transfer to a sealed, airtight container, ensuring the headspace is filled with inert gas. Store protected from light, preferably at 4°C.

Protocol 2: Spectrophotometric Monitoring of Leuco Solution Stability

This protocol describes how to monitor the stability of the prepared leuco solution over time.

A. Equipment:

  • UV-Vis Spectrophotometer

  • Gas-tight quartz cuvettes

  • Inert gas supply

  • Gas-tight syringes

B. Procedure:

  • Initial Spectrum: Immediately after preparation (Time = 0), take an aliquot of the leuco solution using a gas-tight syringe.

  • Dilution: In a sealed vial under an inert atmosphere, dilute the aliquot with deoxygenated, alkaline (pH 11-13) water to a concentration suitable for spectrophotometric analysis.

  • Measurement: Immediately transfer the diluted sample to a gas-tight cuvette and record its full absorption spectrum (e.g., 300-800 nm). Identify the maximum absorption wavelength (λmax) characteristic of the leuco form.

  • Time-Course Monitoring: At regular intervals (e.g., every 30 or 60 minutes), repeat steps 1-3 with aliquots from the stored leuco solution.

  • Data Analysis: Plot the absorbance at the leuco form's λmax as a function of time. The rate of decrease in absorbance corresponds to the rate of oxidation/degradation of the leuco form.

Visualizations

G cluster_reduction Reduction (Vatting) cluster_oxidation Oxidation VatBrown1 This compound (Insoluble Pigment, C42H18N2O6) LeucoSalt Leuco Salt of this compound (Water-Soluble, Yellowish-Brown) VatBrown1->LeucoSalt + NaOH (Alkali) + Na2S2O4 (Reducing Agent) (50-60°C, Inert Atmosphere) LeucoSalt_ox Leuco Salt of this compound (Water-Soluble) VatBrown1_ox This compound (Insoluble Pigment) LeucoSalt_ox->VatBrown1_ox + O2 (Air Exposure)

Caption: Chemical transformation of this compound between its insoluble and soluble leuco forms.

G start Start: Prepare Stabilized Leuco Solution deoxygenate 1. Deoxygenate Water and NaOH Solution (N2 or Ar sparge, 30 min) start->deoxygenate disperse 2. Disperse this compound in Alkaline Solution (under inert atmosphere) deoxygenate->disperse heat 3. Heat Suspension to 50-60°C disperse->heat reduce 4. Add Sodium Hydrosulfite (Slowly, under stirring) heat->reduce digest 5. Digest for 15-30 min at 50-60°C reduce->digest solution Stable Leuco Solution (Clear, Yellowish-Brown) digest->solution store 6. Cool and Store (Airtight, Inert Headspace, 4°C) solution->store

Caption: Experimental workflow for preparing a stabilized this compound leuco solution.

Caption: Logical troubleshooting workflow for an unstable this compound leuco solution.

References

Preventing agglomeration of Vat Brown 1 particles in dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of Vat Brown 1 particles in dispersion.

Troubleshooting Guide

Agglomeration of this compound particles can lead to inconsistent color, reduced efficacy, and other experimental failures. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Rapid settling of particles 1. Inadequate stabilization of the dispersion. 2. High particle density. 3. Low viscosity of the dispersion medium.1. Increase the concentration of the dispersant. 2. Evaluate alternative dispersants (e.g., lignin-based biopolymers, sulfonated naphthalene-formaldehyde condensates). 3. Increase the viscosity of the medium by adding a rheology modifier.
Color strength is weak or inconsistent 1. Incomplete wetting of the pigment. 2. Agglomeration of particles leading to a smaller effective surface area. 3. Insufficient mechanical energy during dispersion.1. Add a wetting agent to the formulation. 2. Optimize the dispersant type and concentration. 3. Increase the milling/sonication time or intensity.
Presence of visible particles or "specks" 1. Incomplete deagglomeration. 2. Re-agglomeration of dispersed particles.1. Increase the energy input during the dispersion process (e.g., longer milling time, higher sonication amplitude). 2. Ensure the dispersant is added before the start of the high-energy dispersion step.
High viscosity of the dispersion 1. Excessive pigment concentration. 2. Inefficient dispersant leading to poor particle packing. 3. Swelling of the pigment in the solvent.1. Reduce the pigment loading. 2. Screen for a more effective dispersant that provides better steric or electrostatic stabilization. 3. Evaluate the compatibility of the solvent with this compound.
Dispersion is unstable over time (long-term agglomeration) 1. Sub-optimal dispersant concentration. 2. Incompatibility of the dispersant with other formulation components. 3. Environmental factors (e.g., temperature fluctuations).1. Perform a dispersant concentration ladder study to find the optimal level. 2. Check for any interactions between the dispersant and other additives. 3. Store the dispersion in a controlled environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound particle agglomeration in a dispersion?

A1: The primary cause of agglomeration is the inherent insolubility of this compound in water and many common organic solvents.[1][2] Pigment particles have a natural tendency to attract each other (van der Waals forces) to reduce their high surface energy in a liquid medium. Without proper stabilization, this leads to the formation of larger clusters, or agglomerates.

Q2: How do dispersants prevent the agglomeration of this compound particles?

A2: Dispersants prevent agglomeration by adsorbing onto the surface of the this compound particles and providing a stabilizing barrier. This stabilization can occur through two main mechanisms:

  • Electrostatic Stabilization: The dispersant imparts a similar electrical charge to all particles, causing them to repel each other. This is common in aqueous systems.

  • Steric Stabilization: The dispersant molecules have a polymeric chain that extends into the surrounding medium, creating a physical barrier that prevents particles from getting too close to each other.

Q3: What types of dispersants are recommended for this compound?

A3: For vat dyes like this compound, anionic dispersants are generally effective. Recommended classes of dispersants include:

  • Lignin-based biopolymers (e.g., sodium lignosulfonate): These are environmentally friendly and offer good dispersing capabilities for vat dyes.[3]

  • Sulfonated condensed polymers (e.g., sodium salt of naphthalene (B1677914) sulfonate formaldehyde (B43269) condensate, also known as Dispersant NNO): These are widely used for their excellent dispersion and stabilizing properties in demanding conditions.[4][5]

  • Methyl cellulose: This can be used as a protective colloid during the milling process to control particle size and prevent over-grinding.[6]

Q4: What is the optimal concentration of a dispersant for a this compound dispersion?

A4: The optimal dispersant concentration depends on the specific dispersant, the particle size of the this compound, and the composition of the liquid medium. It is crucial to perform a concentration ladder study to determine the ideal amount. Typically, dispersant concentrations can range from 1% to 5% based on the weight of the pigment. An excess of dispersant can sometimes be detrimental to stability.

Q5: What is the role of mechanical energy in preventing agglomeration?

A5: Mechanical energy is essential for the deagglomeration step of dispersion. High-energy processes like bead milling, ultrasonication, or high-shear mixing are required to break down the initial pigment agglomerates into smaller, primary particles. This increases the surface area of the pigment that can be stabilized by the dispersant.

Q6: How can I assess the stability of my this compound dispersion?

A6: The stability of a dispersion can be evaluated using several techniques:

  • Visual Observation: Look for signs of settling, flocculation, or changes in viscosity over time.

  • Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to measure the particle size distribution. A stable dispersion will have a consistent and narrow particle size distribution over time.

  • Zeta Potential Measurement: This technique measures the surface charge of the particles. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.[2][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Dispersion

This protocol outlines a general procedure for preparing a lab-scale dispersion of this compound.

Materials:

  • This compound pigment powder

  • Dispersion medium (e.g., deionized water, specific solvent)

  • Dispersant (e.g., sodium lignosulfonate)

  • Wetting agent (optional)

  • High-energy dispersion equipment (e.g., bead mill, ultrasonicator)

  • Stirrer and vessel

Procedure:

  • Premix Preparation:

    • Add the dispersion medium to a suitable vessel.

    • While stirring at low speed, add the wetting agent (if used) and the selected dispersant. Stir until fully dissolved.

    • Slowly add the this compound powder to the liquid to avoid clumping. Continue stirring until the powder is fully wetted.

  • High-Energy Dispersion (Deagglomeration):

    • For Bead Milling: Transfer the premix to the milling chamber containing the grinding media. Mill at a recommended speed for a predetermined time (e.g., 1-4 hours). Monitor the temperature to prevent overheating.

    • For Ultrasonication: Place the vessel containing the premix in an ice bath to dissipate heat. Insert the sonicator probe into the mixture and process at a specific amplitude and pulse setting for a set duration (e.g., 15-60 minutes).

  • Post-Dispersion:

    • After the high-energy dispersion step, stir the dispersion gently for a few minutes.

    • Visually inspect the dispersion for any signs of large particles or inhomogeneity.

    • Proceed with characterization (Protocol 2).

Protocol 2: Characterization of this compound Dispersion Stability

This protocol describes the methods for evaluating the physical stability of the prepared this compound dispersion.

1. Particle Size Distribution Analysis (Laser Diffraction)

  • Instrument: Laser diffraction particle size analyzer.

  • Procedure:

    • Obtain a representative sample of the this compound dispersion.

    • Dilute the sample with the dispersion medium to the appropriate obscuration level for the instrument.

    • Measure the particle size distribution.

    • Record the D10, D50 (median), and D90 values, as well as the overall distribution curve.

    • Repeat the measurement at different time points (e.g., 0, 24, 48 hours) to assess stability.

2. Zeta Potential Measurement

  • Instrument: Zeta potential analyzer.

  • Procedure:

    • Prepare a diluted sample of the this compound dispersion in the original dispersion medium.

    • Inject the sample into the measurement cell.

    • Measure the electrophoretic mobility of the particles, from which the instrument calculates the zeta potential.

    • Record the average zeta potential and the distribution. A value more positive than +30 mV or more negative than -30 mV is indicative of a stable dispersion.[2][7]

Visualizations

Troubleshooting_Workflow start Agglomeration Observed check_wetting Is the pigment fully wetted? start->check_wetting add_wetting_agent Add/optimize wetting agent check_wetting->add_wetting_agent No check_dispersant Is the dispersant type and concentration optimal? check_wetting->check_dispersant Yes add_wetting_agent->check_dispersant optimize_dispersant Screen different dispersants and/or perform concentration ladder study check_dispersant->optimize_dispersant No check_energy Is the mechanical energy input sufficient? check_dispersant->check_energy Yes optimize_dispersant->check_energy increase_energy Increase milling/sonication time or intensity check_energy->increase_energy No stable_dispersion Stable Dispersion Achieved check_energy->stable_dispersion Yes increase_energy->stable_dispersion

Caption: Troubleshooting workflow for this compound agglomeration.

Dispersion_Process start This compound Powder (Agglomerates) wetting Wetting (Addition of liquid medium, wetting agent, and dispersant) start->wetting deagglomeration Deagglomeration (High-energy input: milling, sonication) wetting->deagglomeration stabilization Stabilization (Adsorption of dispersant on particle surfaces) deagglomeration->stabilization end Stable Dispersion (Primary particles) stabilization->end

Caption: The three key stages of the pigment dispersion process.

References

Validation & Comparative

Comparative toxicity analysis of Vat Brown 1 and azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological profiles of Vat Brown 1 and representative azo dyes, supported by experimental data and detailed methodologies.

This guide provides a comparative analysis of the toxicity of the anthraquinone (B42736) dye, this compound, and a selection of widely studied azo dyes: Congo Red, Sudan I, and Tartrazine. The information presented is intended to assist researchers in understanding the potential hazards associated with these compounds and to provide a basis for informed decisions in experimental design and material selection.

Chemical Structures

This compound belongs to the anthraquinone class of dyes, characterized by a core structure of fused aromatic rings. Its specific chemical formula is C₄₂H₁₈N₂O₆.

Azo dyes are a broad category of synthetic colorants defined by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific chemical structures of the azo dyes discussed in this guide are as follows:

  • Congo Red: A benzidine-based diazo dye.

  • Sudan I: A monoazo dye.

  • Tartrazine: A pyrazolone-based monoazo dye.

Executive Summary of Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity, cytotoxicity, genotoxicity, and ecotoxicity of this compound and the selected azo dyes. It is important to note the significant lack of publicly available, specific quantitative toxicity data for this compound across several key endpoints.

Table 1: Acute Oral Toxicity (LD₅₀)

CompoundChemical ClassTest SpeciesLD₅₀ (mg/kg)Reference
This compound AnthraquinoneRatData Not Available-
Congo Red Azo (Diazo)Rat15200[1][2][3][4][1][2][3][4]
Sudan I Azo (Monoazo)Data Not AvailableData Not Available-
Tartrazine Azo (Monoazo)Mouse12750[5][6][5][6]
Rat>2000[5][5]

Table 2: In Vitro Cytotoxicity (IC₅₀)

CompoundCell LineAssayIC₅₀Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Congo Red Data Not AvailableData Not AvailableData Not Available-
Sudan I Data Not AvailableData Not AvailableData Not Available-
Tartrazine Human normal stomach (MN01)MTT> 100 µg/mL[7]
Human normal fibroblast (FGH)MTT> 100 µg/mL[7]
Chinese Hamster Ovary (CHO)Calcein AM> 2000 µM[8]

Table 3: Genotoxicity (Ames Test)

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultReference
This compound Data Not AvailableData Not AvailableData Not Available-
Congo Red TA98, TA100With and WithoutNegative[9]
Sudan I TA98, TA100WithPositive[10]
Tartrazine TA97a, TA98, TA100WithoutNegative[11][12]

Table 4: Aquatic Ecotoxicity (Daphnia magna)

CompoundTest DurationEndpointValue (mg/L)Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Congo Red 48 hoursLC₅₀322.9[13]
72 hoursLC₅₀89.91[14][15]
Sudan I Data Not AvailableData Not AvailableData Not Available-
Tartrazine 48 hoursLC₅₀> 1000[7]

Discussion of Toxicological Profiles

This compound and Anthraquinone Dyes

Specific quantitative toxicity data for this compound is scarce in publicly accessible literature. However, the broader class of anthraquinone dyes has been the subject of some toxicological assessment. While some anthraquinone dyes are considered to have low acute toxicity, others have raised concerns. For instance, some studies have indicated that certain anthraquinone dyes can be mutagenic and carcinogenic[16]. The toxicity of anthraquinone dyes can be influenced by their structure, substituents, and metabolic pathways. Some anthraquinone derivatives have been shown to be toxic to aquatic organisms, particularly under light exposure[17].

Azo Dyes

Azo dyes represent a large and structurally diverse group of chemicals, and their toxicities can vary significantly. A primary concern with many azo dyes is their potential to be metabolized, often by intestinal microflora, into potentially carcinogenic aromatic amines[18].

  • Congo Red , a benzidine-based dye, has a high oral LD₅₀ in rats, suggesting low acute toxicity. However, it is metabolized to benzidine, a known human carcinogen. While it tested negative in the Ames test, its carcinogenic potential through its metabolites is a significant concern. Its ecotoxicity to Daphnia magna is moderate.

  • Sudan I is classified as a category 3 carcinogen by the IARC. It has been shown to be genotoxic and carcinogenic in animal studies[18]. It is mutagenic in the Ames test with metabolic activation.

  • Tartrazine exhibits low acute oral toxicity in rodents. Studies on its cytotoxicity and genotoxicity have yielded mixed results, with some studies indicating a lack of mutagenicity in the Ames test[11][12], while others have reported genotoxic effects in other assays at high concentrations. Its ecotoxicity to Daphnia magna is low.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to facilitate the replication and validation of the cited data.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound.

  • Exposure: In a test tube, mix 0.1 mL of an overnight culture of the S. typhimurium tester strain, the test compound dilution, and (if required) 0.5 mL of S9 fraction for metabolic activation.

  • Plating: Add 2 mL of molten top agar (B569324) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ecotoxicity Assay: Daphnia magna Acute Immobilization Test

This test is a standard method for determining the acute toxicity of substances to aquatic invertebrates.

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

Protocol:

  • Test Organisms: Use Daphnia magna neonates (<24 hours old).

  • Test Solutions: Prepare a series of test concentrations of the substance in a suitable medium.

  • Exposure: Place 10 daphnids in each test vessel containing the test solution. Use at least two replicates per concentration and a control group.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16:8 hour light:dark photoperiod.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel.

  • Data Analysis: Calculate the EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) at 48 hours.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the toxicological assessment of these dyes.

Toxicity_Testing_Workflow cluster_assays Toxicity Assays cluster_endpoints Toxicological Endpoints Cytotoxicity Cytotoxicity (e.g., MTT Assay) CellViability Cell Viability (IC50) Cytotoxicity->CellViability Genotoxicity Genotoxicity (e.g., Ames Test) Mutagenicity Mutagenicity Genotoxicity->Mutagenicity Ecotoxicity Ecotoxicity (e.g., Daphnia magna) Immobilization Immobilization (EC50) Ecotoxicity->Immobilization TestCompound Test Compound (this compound or Azo Dye) TestCompound->Cytotoxicity TestCompound->Genotoxicity TestCompound->Ecotoxicity Azo_Dye_Metabolism AzoDye Azo Dye (R-N=N-R') Azoreductase Azoreductase (Intestinal Microbiota) AzoDye->Azoreductase Reduction AromaticAmines Aromatic Amines (R-NH2 + R'-NH2) Azoreductase->AromaticAmines Toxicity Potential Carcinogenicity & Mutagenicity AromaticAmines->Toxicity

References

Biodegradation efficiency of Vat Brown 1 compared to reactive dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the critical landscape of environmental science and sustainable industrial practices, the biodegradability of textile dyes is a paramount concern for researchers and drug development professionals. This guide provides a comparative analysis of the biodegradation efficiency of Vat Brown 1, an anthraquinone (B42736) vat dye, and a representative reactive azo dye, focusing on microbial degradation pathways. Experimental data from key studies are presented to offer an objective comparison of their performance.

Quantitative Biodegradation Efficiency

The following table summarizes the key quantitative data from studies on the biodegradation of Vat Brown R (as a proxy for this compound) and a reactive azo dye by Pseudomonas species, a genus of bacteria widely recognized for its bioremediation capabilities.

ParameterVat Brown RReactive Orange
Microorganism Pseudomonas aeruginosa NCHPseudomonas spp.
Initial Dye Concentration 100 mg/L50 mg/L
Maximum Decolorization 90.34%98%
Time for Max. Decolorization 18 hours5 hours
Optimal pH 9.768.0
Optimal Temperature 34.69°C37°C
Inoculum Size 9.51% (v/v)10% (v/v)
Culture Conditions Aerobic (shaking)Static anoxic

Experimental Protocols

Biodegradation of Vat Brown R by Pseudomonas aeruginosa NCH

The experimental protocol for assessing the biodegradation of Vat Brown R involved the following key steps:

  • Microorganism and Culture Medium: Pseudomonas aeruginosa NCH was isolated from textile dye wastewater. A liquid mineral-base medium was used for the biodegradation studies, composed of NaNO₃ (0.3%), KCl (0.05%), MgSO₄ (0.05%), K₂HPO₄ (0.1%), and Yeast Extract (0.02%) with glucose (1%). The pH of the medium was adjusted to the optimal level.

  • Inoculum Preparation: The bacterial strain was cultured in nutrient broth and incubated under shaking conditions to achieve a desired cell density.

  • Decolorization Assay: The biodegradation experiment was conducted in flasks containing the mineral-base medium and Vat Brown R dye at an initial concentration of 100 mg/L. The flasks were inoculated with the prepared bacterial culture and incubated under optimized conditions of pH, temperature, and shaking.

  • Analysis: Aliquots of the culture medium were withdrawn at regular intervals and centrifuged to remove the bacterial cells. The decolorization of the supernatant was measured spectrophotometrically at the maximum absorbance wavelength of Vat Brown R. The percentage of decolorization was calculated by comparing the initial absorbance with the absorbance at different time points.

Biodegradation of Reactive Orange by Pseudomonas spp.

The methodology for evaluating the biodegradation of Reactive Orange dye is outlined below:

  • Microorganism and Culture Medium: A strain of Pseudomonas spp. was used for the study. The specific culture medium composition was not detailed but was suitable for the growth of the bacterium.

  • Inoculum Preparation: An inoculum with an optical density of 1.0 at 600 nm was prepared.

  • Decolorization Assay: The experiment was carried out under static anoxic conditions. The culture medium containing 50 mg/L of Reactive Orange dye was inoculated with a 10% (v/v) inoculum. The decolorization was monitored over time under optimal pH and temperature conditions.

  • Analysis: The extent of decolorization was determined by measuring the absorbance of the culture supernatant using a spectrophotometer. The biodegradation was further confirmed by Fourier Transform Infrared (FTIR) spectroscopy analysis of the degradation products.

Logical Workflow for Biodegradation Assessment

The following diagram illustrates a typical experimental workflow for assessing the biodegradation efficiency of textile dyes by microorganisms.

Biodegradation_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase Dye_Selection Dye Selection (this compound / Reactive Dye) Media_Preparation Culture Media Preparation (Nutrient Broth, Mineral Salt Medium) Dye_Selection->Media_Preparation Microorganism_Isolation Microorganism Isolation & Culturing (e.g., Pseudomonas aeruginosa) Inoculum_Preparation Inoculum Preparation Microorganism_Isolation->Inoculum_Preparation Biodegradation_Assay Biodegradation Assay (Incubation under controlled conditions: pH, Temp, Aeration, Dye Conc.) Media_Preparation->Biodegradation_Assay Inoculum_Preparation->Biodegradation_Assay Sampling Periodic Sampling Biodegradation_Assay->Sampling Centrifugation Separation of Biomass (Centrifugation) Sampling->Centrifugation Decolorization_Measurement Decolorization Measurement (UV-Vis Spectrophotometry) Centrifugation->Decolorization_Measurement Metabolite_Analysis Metabolite Identification (FTIR, GC-MS) Centrifugation->Metabolite_Analysis Data_Analysis Data Analysis (% Decolorization vs. Time) Decolorization_Measurement->Data_Analysis Conclusion Conclusion on Biodegradation Efficiency Data_Analysis->Conclusion Metabolite_Analysis->Conclusion

Caption: Experimental workflow for dye biodegradation assessment.

Comparative Discussion

Based on the presented data, the Pseudomonas species demonstrated a faster and more complete decolorization of the reactive azo dye (Reactive Orange) compared to the degradation of Vat Brown R by Pseudomonas aeruginosa NCH. The reactive dye was almost completely decolorized within 5 hours, whereas the vat dye reached approximately 90% decolorization in 18 hours.

It is important to note that the experimental conditions were not identical, which could influence the results. For instance, the initial concentration of Vat Brown R was double that of the Reactive Orange. The culture conditions also differed, with the vat dye degradation occurring under aerobic (shaking) conditions and the reactive dye under static anoxic conditions. Azo dyes, which are common reactive dyes, are often more readily reduced and cleaved under anoxic or anaerobic conditions by enzymes like azoreductase. The slightly alkaline pH optima for both dye types are noteworthy, suggesting that Pseudomonas species can be effective in treating alkaline textile effluents.

A Comparative Analysis of Vat Brown 1 Reduction: Chemical vs. Biological Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance, methodologies, and mechanisms of chemical and biological reduction of the anthraquinone (B42736) dye, Vat Brown 1.

The reduction of vat dyes, a critical step in their application, has traditionally been dominated by chemical methods. However, with a growing emphasis on sustainable and environmentally benign processes, biological reduction techniques are emerging as a viable alternative. This guide provides a comparative overview of chemical and biological approaches for the reduction of this compound, supported by experimental data and detailed protocols.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data on the efficiency of a representative chemical (electrochemical) and biological (microbial) reduction method for this compound. It is important to note that the data is collated from different studies and experimental conditions may vary.

ParameterChemical Reduction (Electrochemical)Biological Reduction (Microbial)
Method Electrochemical degradation using graphite (B72142) carbon electrodesMicrobial decolorization using Pseudomonas aeruginosa NCH
Color Removal Efficiency 94.55%[1]90.34% (for Vat Brown R, a closely related dye)[2][3][4]
Chemical Oxygen Demand (COD) Removal 82.49%[1]Not explicitly reported for this compound, but microbial methods are known to reduce COD.
Reaction Time 240 minutes[1]18 hours[2][3][4]
Key Reagents/Components This compound, NaCl (supporting electrolyte), graphite carbon electrodes[1]This compound, Pseudomonas aeruginosa NCH, nutrient medium[2][3][4]
Environmental Impact Lower than conventional chemical methods (e.g., sodium hydrosulfite), but requires electrical energy and produces some sludge.Generally considered more environmentally friendly, with potential for complete mineralization of the dye.

Experimental Protocols

Chemical Reduction: Electrochemical Degradation

This protocol is based on the electrochemical degradation of C.I. This compound using graphite carbon electrodes.[1]

Materials and Equipment:

  • Electrochemical cell

  • Graphite carbon electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer for color measurement

  • This compound dye

  • Sodium chloride (NaCl) as a supporting electrolyte

  • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Prepare a 50 ppm (w/v) solution of this compound in distilled water.

  • Add NaCl to the solution to a final concentration of 25 g/L to act as a supporting electrolyte.

  • Adjust the initial pH of the solution to 9 using NaOH or HCl.

  • Place the solution in the electrochemical cell and immerse the graphite carbon electrodes.

  • Apply a constant current density of 170 A/m² to the electrodes.

  • Continuously stir the solution throughout the electrolysis process.

  • The total duration of the electrolysis is 240 minutes.

  • Withdraw samples at regular intervals and measure the absorbance at the maximum wavelength of this compound to determine the color removal efficiency.

  • Measure the Chemical Oxygen Demand (COD) of the initial and final solutions to determine the reduction in organic load.

Biological Reduction: Microbial Decolorization

This protocol provides a generalized procedure for the microbial decolorization of this compound based on studies using bacterial isolates.[2][3][4][5]

Materials and Equipment:

  • Pure culture of a suitable bacterial strain (e.g., Pseudomonas aeruginosa, Klebsiella oxytoca)

  • Sterile nutrient broth or a specific mineral salt medium

  • Incubator shaker

  • Centrifuge

  • Spectrophotometer

  • This compound dye

  • Autoclave for sterilization

Procedure:

  • Prepare a sterile nutrient medium suitable for the growth of the selected bacterial strain.

  • Inoculate the medium with a fresh culture of the bacteria and incubate until a sufficient cell density is reached (e.g., overnight at 37°C).

  • Prepare a stock solution of this compound and sterilize it by filtration.

  • In a sterile flask, add the nutrient medium and the this compound stock solution to a final concentration of 100 mg/L.

  • Inoculate the dye-containing medium with the bacterial culture (e.g., 5-10% v/v).

  • Incubate the flasks in a shaker incubator at an optimal temperature and pH for the specific bacterial strain (e.g., 37°C, pH 7.0).

  • Withdraw samples aseptically at regular time intervals.

  • Centrifuge the samples to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the percentage of decolorization.

  • The decolorization process is typically monitored over a period of several hours to days.

Visualizing the Processes and Mechanisms

To better understand the workflows and underlying principles of each reduction method, the following diagrams have been generated using the DOT language.

Chemical_Reduction_Workflow cluster_prep Preparation cluster_electrolysis Electrochemical Reduction cluster_analysis Analysis Dye_Solution Prepare this compound Solution (50 ppm) Electrolyte Add NaCl (25 g/L) Dye_Solution->Electrolyte pH_Adjust Adjust pH to 9 Electrolyte->pH_Adjust Electrolysis_Cell Introduce Solution to Cell with Graphite Electrodes pH_Adjust->Electrolysis_Cell Power_On Apply Current (170 A/m²) Electrolysis_Cell->Power_On Stirring Continuous Stirring Power_On->Stirring Duration Electrolysis for 240 min Stirring->Duration Sampling Withdraw Samples Duration->Sampling Spectro Measure Absorbance Sampling->Spectro COD_Analysis Measure COD Sampling->COD_Analysis Results Determine Color & COD Removal Spectro->Results COD_Analysis->Results

Caption: Workflow for the electrochemical reduction of this compound.

Biological_Reduction_Workflow cluster_prep Preparation cluster_incubation Decolorization cluster_analysis Analysis Culture_Prep Prepare Bacterial Culture Inoculation Inoculate Medium with Bacteria Culture_Prep->Inoculation Medium_Prep Prepare Sterile Nutrient Medium with this compound (100 mg/L) Medium_Prep->Inoculation Incubation Incubate in Shaker Inoculation->Incubation Sampling Aseptic Sampling Incubation->Sampling Centrifugation Centrifuge Samples Sampling->Centrifugation Spectro Measure Supernatant Absorbance Centrifugation->Spectro Results Calculate Decolorization % Spectro->Results

Caption: Generalized workflow for the microbial decolorization of this compound.

Microbial_Reduction_Mechanism cluster_cell Bacterial Cell Enzyme Reductase Enzymes Leuco_Form Leuco-Vat Brown 1 (Soluble, Colorless) Enzyme->Leuco_Form enzymatic reduction (cleavage of chromophore) Cofactors Electron Donors (e.g., NADH) Cofactors->Enzyme provides reducing power Vat_Brown_1 This compound (Insoluble, Colored) Vat_Brown_1->Enzyme substrate binding Metabolites Further Degradation Products (e.g., aromatic amines) Leuco_Form->Metabolites potential further metabolism

Caption: General mechanism of bacterial reduction of anthraquinone dyes like this compound.

References

Eco-Friendly Alternatives to Vat Brown 1: A Comparative Guide for Sustainable Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of sustainable textile innovation, the quest for eco-friendly alternatives to conventional synthetic dyes is paramount. Vat Brown 1, a widely used anthraquinone (B42736) vat dye, offers excellent fastness properties on cellulosic fibers. However, its synthesis and application involve harsh chemicals and significant environmental concerns. This guide provides a comparative analysis of promising natural brown dyes—specifically those derived from walnut hulls, cutch, and oak galls—as sustainable substitutes for this compound, supported by available experimental data and detailed protocols.

This report aims to equip researchers with the necessary information to evaluate and adopt greener dyeing practices. By presenting quantitative performance data, comprehensive experimental methodologies, and visual process flows, we facilitate a deeper understanding of the potential of these natural alternatives in creating a more sustainable textile industry.

Performance Comparison: this compound vs. Natural Brown Dyes

The selection of a suitable dye hinges on its performance, particularly its color characteristics and fastness to various environmental factors. The following tables summarize the available data for this compound and its potential natural replacements. It is important to note that a direct, one-to-one comparison is challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable baseline for comparative assessment.

Table 1: Colorimetric and Color Strength Data

DyeSubstrateMordantCIELAB Values (L, a, b)Color Strength (K/S)
This compound Cotton-Not readily available in scientific literatureHigh
Walnut (Juglans regia) CottonFerrous Sulfate (B86663)L: 25.11, a: 3.53, b: 10.96[1]2.57 - 5.00[2][3]
CottonAlumL: 49.85, a: 3.87, b: 35.22[1]Lower than with iron mordant
Cutch (Acacia catechu) CottonCopper SulfateL: 70.45-78.50, a: -1.6-2.95, b: 5.43-23.26[4]Varies with mordant
CottonAlumYields toffee browns[5]Varies with mordant
Oak Galls (Quercus infectoria) CottonIron (modifier)Produces grey to black shades[6]Dependent on tannin content
CottonAlum (pre-mordant)Light beige[6]Dependent on tannin content

Table 2: Colorfastness Properties

DyeSubstrateMordantLight Fastness (Blue Wool Scale)Wash Fastness (Grey Scale)Rubbing Fastness (Grey Scale)
This compound Cotton-7-8[7][8]4-5Dry: 4-5, Wet: 3-4[7]
Walnut (Juglans regia) CottonFerrous SulfateModerate[2]Very Good (5)[2]Dry: Good, Wet: Moderate[2]
CottonAlumGood (4-5)Good (4-5)Dry: 4-5, Wet: Good
Cutch (Acacia catechu) CottonCopper SulfateGood[4]Good[4]Dry: Good, Wet: Good[4]
CottonAlumGood (6)Good (4)Satisfactory
Oak Galls (Quercus infectoria) CottonIron (modifier)GoodGoodGood
CottonAlum (pre-mordant)GoodGoodGood

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. The following sections outline the methodologies for applying this compound and the selected natural alternatives to cotton fabric.

This compound Dyeing Protocol (Jig Dyeing Method)

This protocol is a standard procedure for applying this compound to cotton fabric.

  • Preparation of the Dyebath:

    • Reduce this compound dye in a separate container. The reduction is typically carried out for 10-15 minutes at a temperature of 40-50°C.

    • Prepare the main dyebath in the jig dyeing machine.

  • Dyeing Process:

    • Immerse the cotton fabric in the dyebath.

    • The dyeing process is conducted using the B or C method for vat dyes.

    • Maintain a stable dyeing time of 40 minutes.

  • Oxidation and Aftertreatment:

    • After dyeing, the fabric is exposed to air or treated with a chemical oxidizing agent to convert the soluble leuco form of the dye back to its insoluble pigment form within the fiber.

    • The fabric is then soaped at a high temperature to remove unfixed dye and improve fastness properties.

Natural Dyeing Protocols

The following protocols provide a general framework for dyeing cotton with walnut, cutch, and oak gall extracts. Optimization of parameters such as dye concentration, mordant concentration, temperature, and time is recommended for specific applications.

1. Walnut (from hulls) Dyeing Protocol

  • Extraction:

    • Boil dried and crushed walnut hulls in water for 1-2 hours to extract the dye.

    • Filter the solution to remove solid particles.

  • Mordanting (Pre-mordanting with Ferrous Sulfate):

    • Treat the scoured cotton fabric in a solution of ferrous sulfate (FeSO₄) at a specific concentration (e.g., 2-4% on the weight of fabric - owf).

    • Heat the mordanting bath to 60-80°C for 30-60 minutes.

    • Rinse the fabric thoroughly.

  • Dyeing:

    • Immerse the mordanted cotton fabric in the walnut dye extract.

    • Heat the dyebath to 80-90°C and maintain for 60-90 minutes.

    • Allow the fabric to cool in the dyebath.

  • Post-treatment:

    • Rinse the dyed fabric with water.

    • Wash with a neutral soap solution and then rinse again.

    • Air dry the fabric.

2. Cutch (from extract) Dyeing Protocol

  • Preparation of Dye Solution:

    • Dissolve the required amount of cutch extract powder in hot water.

  • Mordanting (Pre-mordanting with Alum):

    • Treat the scoured cotton fabric in a solution of alum (potassium aluminum sulfate) at a concentration of 10-15% owf.

    • Heat the mordanting bath to 70-90°C for 45-60 minutes.

    • Rinse the fabric.

  • Dyeing:

    • Immerse the mordanted fabric in the cutch dye solution.

    • Raise the temperature to 80-95°C and maintain for 60-90 minutes.

  • Post-treatment:

    • Rinse the dyed fabric and soap as described for the walnut dyeing process.

3. Oak Gall (from galls) Dyeing Protocol

  • Extraction:

    • Crush the oak galls and boil them in water for 1-2 hours to extract the tannins and colorants.

    • Strain the liquid to remove the solid parts.

  • Mordanting (Simultaneous or Post-mordanting with Iron):

    • Simultaneous Mordanting: Add a ferrous sulfate solution directly to the dyebath during the dyeing process.

    • Post-mordanting (Color Modifier): After dyeing with the oak gall extract, immerse the fabric in a dilute solution of ferrous sulfate to develop the grey/black shades.

  • Dyeing:

    • Immerse the scoured cotton fabric in the oak gall extract.

    • Simmer at 80-90°C for 60-90 minutes.

  • Post-treatment:

    • Rinse and soap the dyed fabric as previously described.

Visualization of Experimental Workflows

To provide a clear visual representation of the dyeing processes, the following diagrams have been generated using the DOT language.

Vat_Dyeing_Workflow cluster_VatBrown1 This compound Dyeing Process V1 Dye Reduction (40-50°C, 10-15 min) V2 Jig Dyeing (40 min) V1->V2 V3 Oxidation (Air or Chemical) V2->V3 V4 Soaping (High Temperature) V3->V4 V5 Final Fabric V4->V5 Natural_Dyeing_Workflow cluster_NaturalDye General Natural Dyeing Process N1 Dye Extraction (Boiling Plant Material) N3 Dyeing (80-95°C, 60-90 min) N1->N3 N2 Mordanting (Pre, Meta, or Post) N2->N3 N4 Rinsing & Soaping N3->N4 N5 Final Fabric N4->N5 Mordanting_Options cluster_meta M1 Scoured Fabric Pre Pre-mordanting M1->Pre Meta Meta-mordanting (Simultaneous) Dyeing Dyeing M1->Dyeing Pre->Dyeing Meta->Dyeing Post Post-mordanting DyedFabric Dyed Fabric Post->DyedFabric Dyeing->Post

References

Ames test results for assessing the mutagenicity of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Material Safety Data Sheet (MSDS) for Vat Brown 1 indicates that "Mutagenicity data reported," however, the specific data is not provided.[1] Another safety data sheet states that there is "no data available" for germ cell mutagenicity.[2] Given the absence of direct data, this guide leverages findings on other anthraquinone (B42736) dyes to provide a contextual understanding of the potential mutagenicity of this compound.

Comparative Mutagenicity Data for Anthraquinone Dyes

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3][4][5][6] A positive result in the Ames test suggests that a substance may be a carcinogen.[3] Studies on various anthraquinone dyes have revealed mixed results, with some showing clear mutagenic activity. The following table summarizes Ames test findings for several anthraquinone dyes, providing a basis for comparison.

Dye/CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)Result
Anthraquinone TA1537, TA1538, TA98WithoutMutagenic[3]
Vat Yellow 4 Not SpecifiedWith and WithoutConflicting results: Reported as both positive and negative in different studies.[7]
General Anthraquinone Dyes Not SpecifiedNot SpecifiedA study of eight anthraquinone dyes found four to have low mutagenicity and three with doubtful results.[8]
Five Anthraquinone Dyes Not SpecifiedNot SpecifiedAll five were found to be mutagenic in the Ames assay in one study.[9]

Experimental Protocol: The Ames Test (Salmonella/Microsome Mutagenicity Assay)

The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.[3] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[3][4] The test evaluates the ability of a chemical to cause a reverse mutation, restoring the bacterium's ability to produce histidine and thus grow on a histidine-free medium.

Key Steps:

  • Strain Selection: Multiple strains of Salmonella typhimurium are used, each with a different type of mutation in the histidine operon, to detect various types of mutagens.[3]

  • Metabolic Activation: The test is performed with and without the addition of a liver extract fraction (S9), which contains metabolic enzymes.[10] This is crucial as some chemicals only become mutagenic after being metabolized.[10]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., this compound) in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental Workflow of the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Test_Compound Test Compound (e.g., this compound) With_S9 Incubation with S9 Test_Compound->With_S9 Without_S9 Incubation without S9 Test_Compound->Without_S9 S_typhimurium Salmonella typhimurium (his- strains) S_typhimurium->With_S9 S_typhimurium->Without_S9 S9_Mix S9 Liver Extract (for metabolic activation) S9_Mix->With_S9 Plate_S9 Plate on Histidine-free Minimal Agar With_S9->Plate_S9 Plate_no_S9 Plate on Histidine-free Minimal Agar Without_S9->Plate_no_S9 Incubate1 Incubate (37°C, 48-72h) Plate_S9->Incubate1 Incubate2 Incubate (37°C, 48-72h) Plate_no_S9->Incubate2 Count_S9 Count Revertant Colonies Incubate1->Count_S9 Count_no_S9 Count Revertant Colonies Incubate2->Count_no_S9 Compare Compare to Control & Assess Mutagenicity Count_S9->Compare Count_no_S9->Compare

References

Cross-Laboratory Validation of Analytical Methods for C.I. 70800 (Pigment Blue 60): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methods for the quantitative determination of C.I. 70800, also known as Pigment Blue 60. The data presented herein is a synthesis from a hypothetical cross-laboratory study designed to evaluate the accuracy, precision, and reproducibility of common analytical techniques. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this pigment.

Introduction to Cross-Laboratory Validation

Cross-laboratory validation is a critical process in analytical method development, ensuring that a method is robust and transferable between different laboratories, equipment, and analysts.[1][2] This process is essential for regulatory submissions and for maintaining consistency in quality control.[3][4] The primary parameters evaluated in a cross-laboratory study include:

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Reproducibility refers to the precision between laboratories.[5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

This guide focuses on the cross-laboratory performance of three widely used analytical techniques for the analysis of organic pigments: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Raman Spectroscopy.[6][7]

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of the three analytical methods as determined in a hypothetical inter-laboratory study involving three independent laboratories.

Table 1: Cross-Laboratory Precision (Reproducibility) for C.I. 70800 Quantification
Analytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Relative Standard Deviation (%RSD)
HPLC-UV10.120.454.45%
UV-Vis Spectroscopy9.890.888.90%
Raman Spectroscopy10.351.2111.69%
Table 2: Accuracy of Analytical Methods Across Laboratories
Analytical MethodSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Mean Recovery (%)
HPLC-UV10.009.9899.8%
UV-Vis Spectroscopy10.009.8598.5%
Raman Spectroscopy10.0010.15101.5%
Table 3: Linearity and Range of Analytical Methods
Analytical MethodLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV0.5 - 50> 0.999
UV-Vis Spectroscopy1 - 25> 0.998
Raman Spectroscopy5 - 100> 0.995

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector at a wavelength of 292 nm.[8]

  • Sample Preparation: A stock solution of C.I. 70800 is prepared in a suitable organic solvent (e.g., N,N-Dimethylformamide) and serially diluted to create calibration standards. Test samples are accurately weighed, dissolved in the same solvent, and filtered through a 0.45 µm syringe filter before injection.

UV-Vis Spectroscopy
  • Instrumentation: Shimadzu UV-2600 UV-Vis Spectrophotometer or equivalent.

  • Wavelength Scan: 200 - 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement Wavelength: The determined λmax for C.I. 70800 (approximately 292.5 nm in alcohol).[8]

  • Sample Preparation: A stock solution is prepared by dissolving a known mass of C.I. 70800 in a suitable solvent (e.g., ethanol). Calibration standards are prepared by serial dilution. The absorbance of the standards and test samples are measured in a 1 cm quartz cuvette.

Raman Spectroscopy
  • Instrumentation: Renishaw inVia Raman Microscope or equivalent.

  • Laser Excitation: 785 nm laser to minimize fluorescence.

  • Objective: 50x objective.

  • Data Acquisition: Spectra are acquired over a range of 200-2000 cm⁻¹.

  • Sample Preparation: Solid samples of C.I. 70800 are placed on a microscope slide. For quantitative analysis, a calibration curve is constructed by mixing known concentrations of the pigment with an internal standard (e.g., BaSO₄) and plotting the ratio of the characteristic peak intensities against concentration.

Visualized Workflows and Relationships

The following diagrams illustrate the workflow of the cross-lab validation study and the relationship between the key validation parameters.

CrossLabValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Methods P1->P2 P3 Develop Standardized Protocol P2->P3 E1 Prepare & Distribute Homogenized Samples E2 Lab 1: Method Implementation & Analysis E1->E2 E3 Lab 2: Method Implementation & Analysis E1->E3 E4 Lab 3: Method Implementation & Analysis E1->E4 A1 Collect & Compile Data from all Labs E2->A1 E3->A1 E4->A1 A2 Statistical Analysis (Repeatability, Reproducibility) A1->A2 A3 Evaluate Accuracy & Linearity A2->A3 A4 Generate Final Comparison Report A3->A4

Caption: Workflow for a cross-lab validation study.

ValidationParameters Method Suitability Method Suitability Accuracy Accuracy Method Suitability->Accuracy Precision Precision Method Suitability->Precision Specificity Specificity Method Suitability->Specificity Linearity Linearity Method Suitability->Linearity Robustness Robustness Method Suitability->Robustness Repeatability Repeatability Precision->Repeatability Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters in analytical method validation.

Conclusion

The selection of an appropriate analytical method for C.I. 70800 depends on the specific requirements of the application.

  • HPLC-UV demonstrates superior precision and accuracy, making it the recommended method for stringent quantitative analysis in a regulatory environment.

  • UV-Vis Spectroscopy offers a simpler and more rapid analysis, suitable for routine quality control where slightly higher variability is acceptable.

  • Raman Spectroscopy is a valuable non-destructive technique for identification and can be used for quantification, though with potentially lower precision compared to chromatographic methods.

The successful transfer and implementation of any of these methods in a new laboratory requires a thorough validation to ensure the reliability and consistency of results.

References

A Comparative Analysis of the Environmental Impact: Vat Brown 1 vs. Natural Brown Dyes

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry's extensive use of synthetic dyes has raised significant environmental concerns, prompting a renewed interest in natural alternatives. This guide provides a detailed comparison of the environmental impact of a common synthetic vat dye, Vat Brown 1 (C.I. This compound), and natural brown dyes, focusing on their lifecycle, toxicity, and effluent characteristics. This analysis is intended for researchers, scientists, and drug development professionals interested in the sustainability of chemical and biological coloring agents.

Executive Summary

This compound, a synthetic anthraquinone (B42736) dye, is known for its excellent colorfastness on cellulosic fibers. However, its manufacturing process is complex and energy-intensive, contributing to a significant environmental footprint.[1] The dye itself exhibits moderate biodegradability and potential ecotoxicity. In contrast, natural brown dyes, often derived from sources like walnut husks or oak galls, are generally considered more biodegradable and less toxic.[2] However, the environmental impact of natural dyes is not negligible, with factors such as land use for cultivation, water consumption during extraction, and the use of mordants requiring careful consideration.[3][4] This guide presents a comparative overview of these two classes of dyes, supported by available data, to inform the selection of more sustainable coloring options.

Data Presentation: A Comparative Overview

Due to a lack of publicly available, directly comparable quantitative data for this compound and a specific natural brown dye under identical experimental conditions, this table provides a semi-quantitative and qualitative comparison based on existing literature for representative dyes in each class.

ParameterThis compound (Synthetic Vat Dye)Natural Brown Dyes (e.g., from Walnut Husks)
Source Petrochemical-based synthesis[1]Renewable botanical sources (e.g., walnut husks)[5]
Manufacturing Process Multi-step, energy-intensive chemical synthesis with low overall yield (approx. 19% for this compound)[1]Extraction from plant materials, often involving boiling in water[5]
Water Consumption High, with wastewater generation on the order of 8,000 liters per kg of product for vat dyes in general[1]Can be high during both cultivation of dye plants and the extraction process[3][4]
Chemical Oxygen Demand (COD) High in manufacturing effluent. A study on the electrochemical degradation of a 50 ppm solution of C.I. This compound showed a COD removal of 82.49%, indicating a significant initial COD load.[6]The COD/BOD5 ratio of some natural dye effluents is reported to be approximately 2, suggesting good biodegradability.[7][8] Specific values vary depending on the dye source and extraction method.
Biochemical Oxygen Demand (BOD) Data not readily available, but the high COD suggests a significant organic load that would contribute to BOD.Generally considered to have a better BOD/COD ratio than synthetic dyes, indicating higher biodegradability.[7][8]
Toxicity Safety Data Sheet indicates it is a "TOXIC LIQUID, ORGANIC, N.O.S." for transport, and toxic fumes may be emitted upon decomposition.[9] No specific aquatic toxicity data (e.g., LC50) is available.[9][10]Generally considered less toxic than synthetic dyes.[2] However, the specific toxicity can vary depending on the plant source and any mordants used.
Biodegradability Moderate biodegradability.Generally biodegradable.[2]
Persistence in the Environment Can be persistent due to its stable chemical structure.Less persistent than synthetic dyes.

Experimental Protocols

Accurate assessment of the environmental impact of dyes relies on standardized experimental protocols. Below are detailed methodologies for key parameters used to evaluate dye effluents and toxicity.

Chemical Oxygen Demand (COD) Measurement

Method: APHA 5220 D. Closed Reflux, Colorimetric Method[11][12][13][14][15]

Principle: This method determines the amount of oxygen equivalent to the portion of organic matter in a water sample that is susceptible to oxidation by a strong chemical oxidant. A sample is refluxed in a strongly acidic solution with a known excess of potassium dichromate (K₂Cr₂O₇). After digestion, the remaining unreduced K₂Cr₂O₇ is measured colorimetrically. The amount of K₂Cr₂O₇ consumed is proportional to the oxygen demand of the sample.

Procedure:

  • A small volume of the sample is added to a culture tube containing a digestion solution of potassium dichromate, sulfuric acid, and a silver sulfate (B86663) catalyst.

  • The tube is tightly capped and heated in a block digester at 150°C for 2 hours.

  • After cooling, the absorbance of the solution is measured with a spectrophotometer at a specific wavelength (typically 600 nm for the chromic ion formed or 420 nm for the remaining dichromate).

  • A calibration curve is prepared using standard solutions of potassium hydrogen phthalate (B1215562) (KHP).

  • The COD of the sample is determined by comparing its absorbance to the calibration curve.

Biochemical Oxygen Demand (BOD) Measurement

Method: APHA 5210 B. 5-Day BOD Test[16][17][18][19][20]

Principle: This test measures the amount of dissolved oxygen consumed by aerobic biological organisms in a water body to break down organic material present in a given water sample at a specific temperature over a specific time period.

Procedure:

  • The sample is diluted with a specially prepared dilution water that is saturated with dissolved oxygen and contains a population of microorganisms (seed).

  • The initial dissolved oxygen (DO) concentration is measured in the diluted sample.

  • The sample is then incubated in a sealed bottle at 20°C for 5 days in the dark to prevent photosynthetic production of oxygen.

  • After 5 days, the final DO concentration is measured.

  • The BOD is calculated as the difference between the initial and final DO concentrations, adjusted for the dilution factor and any oxygen demand of the seed.

Acute Toxicity Test for Aquatic Invertebrates

Method: OECD Guideline 202, Daphnia sp., Acute Immobilisation Test[21][22][23][24][25]

Principle: This test determines the concentration of a substance that causes immobilization of 50% of the tested Daphnia (a small freshwater crustacean) population (EC50) within a 48-hour exposure period.

Procedure:

  • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a defined test medium.

  • At least five test concentrations and a control group are used.

  • The daphnids are observed at 24 and 48 hours, and the number of immobilized individuals in each concentration is recorded. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • The 48-hour EC50 value is calculated using statistical methods (e.g., probit analysis).

Aerobic Biodegradability Test

Method: ISO 14852: Determination of the ultimate aerobic biodegradability of plastic materials in an aqueous medium — Method by analysis of evolved carbon dioxide[26][27][28][29][30]

Principle: This test determines the degree of aerobic biodegradability of a substance by measuring the amount of carbon dioxide evolved over a specified period. The test material is exposed to an inoculum from activated sludge in a synthetic medium.

Procedure:

  • The test material is added as the sole source of carbon to a mineral salt medium inoculated with microorganisms from activated sludge.

  • The mixture is incubated in a sealed vessel with a supply of CO₂-free air.

  • The CO₂ produced by the microbial degradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration or with an infrared analyzer.

  • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that could be produced from the amount of test material added.

Mandatory Visualization

The following diagrams illustrate the lifecycle and a key experimental workflow related to the environmental impact assessment of dyes.

Lifecycle_Comparison cluster_vat_brown_1 This compound (Synthetic) cluster_natural_brown Natural Brown Dye (e.g., Walnut Husk) vb1_raw Petrochemical Feedstocks vb1_synthesis Multi-step Chemical Synthesis (High Energy, Hazardous Waste) vb1_raw->vb1_synthesis vb1_dyeing Vat Dyeing Process (High Water & Energy Use) vb1_synthesis->vb1_dyeing vb1_effluent Wastewater (High COD, Potential Toxicity) vb1_dyeing->vb1_effluent vb1_product Dyed Textile vb1_dyeing->vb1_product vb1_eol End-of-Life (Moderate Biodegradability) vb1_product->vb1_eol nb_raw Botanical Source (e.g., Walnut Trees) nb_cultivation Cultivation/Harvesting (Land & Water Use) nb_raw->nb_cultivation nb_extraction Water-based Extraction nb_cultivation->nb_extraction nb_dyeing Natural Dyeing Process (Mordant Use) nb_extraction->nb_dyeing nb_effluent Wastewater (Lower COD, Biodegradable) nb_dyeing->nb_effluent nb_product Dyed Textile nb_dyeing->nb_product nb_eol End-of-Life (Biodegradable) nb_product->nb_eol Daphnia_Toxicity_Test start Start: Prepare Test Solutions (Dye at various concentrations) exposure Expose Daphnia magna (<24h old) to test solutions for 48h start->exposure observation_24h Observe and record immobilization at 24h exposure->observation_24h observation_48h Observe and record immobilization at 48h observation_24h->observation_48h analysis Statistical Analysis (e.g., Probit Analysis) observation_48h->analysis end Determine 48h EC50 Value analysis->end

References

Safety Operating Guide

Proper Disposal of Vat Brown 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of Vat Brown 1, a synthetic vat dye. Adherence to these procedures is critical for regulatory compliance and responsible chemical management.

Physical and Chemical Properties of this compound

A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key physical and chemical characteristics of this compound.

PropertyValue
Chemical Formula C₄₂H₁₈N₂O₆
Molecular Weight 646.6 g/mol
CAS Number 2475-33-4
Appearance Dark brown powder
Solubility Insoluble in water; soluble in alkaline reducing agents.[1]
Incompatibilities Strong oxidizing agents, strong reducing agents.[2]
Hazardous Decomposition Irritating and toxic fumes and gases upon combustion.[2]

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound waste, including contaminated materials, must be handled as hazardous chemical waste. The following workflow outlines the necessary steps to ensure safe and compliant disposal.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Documentation A 1. Collect this compound Waste (Solid & Liquid in separate containers) B 2. Use Designated, Compatible Hazardous Waste Containers A->B C 3. Ensure Containers are Properly Labeled B->C D 4. Label Includes: 'Hazardous Waste', Chemical Name, Accumulation Start Date C->D E 5. Store in a Designated Satellite Accumulation Area (SAA) D->E F 6. Keep Containers Securely Closed E->F G 7. Arrange for Pickup by Institutional EHS F->G H 8. Complete Hazardous Waste Manifest/Tag G->H I 9. Professional Disposal by Certified Vendor H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.